AS2444697
Description
Properties
IUPAC Name |
N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBIXNDYNRYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of AS2444697: A Technical Overview of a Potent IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) represents a critical node in the innate immune signaling cascade, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of AS2444697, a potent and selective small molecule inhibitor of IRAK4. We will delve into the core aspects of its medicinal chemistry, pharmacological properties, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this promising therapeutic candidate.
Introduction to IRAK4 and Its Role in Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] As the "master IRAK," it is the first kinase recruited to the MyD88 adapter protein upon receptor activation, forming a complex known as the Myddosome.[1][3] IRAK4's kinase activity is essential for the subsequent phosphorylation and activation of IRAK1, which in turn leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[3][4] This culminates in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] Given its central role, the inhibition of IRAK4 presents a promising strategy for mitigating the inflammatory responses implicated in various autoimmune diseases, inflammatory conditions, and even some cancers.[2]
The Discovery and Medicinal Chemistry of this compound
This compound, chemically known as N-[3-carbamoyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide, emerged from a focused drug discovery program aimed at identifying novel IRAK4 inhibitors.[4][5] The development process involved the structural modification of a thiazolecarboxamide lead compound, which was initially identified through high-throughput screening.[6]
The medicinal chemistry strategy focused on optimizing the lead compound to improve its drug metabolism and pharmacokinetic (DMPK) properties while maintaining potent IRAK4 inhibition.[6] Key structural modifications included the conversion of the thiazole ring to an oxazole ring and the introduction of a methyl group on the pyridine ring, which was aimed at reducing cytochrome P450 (CYP) inhibition.[4][6] Further structure-activity relationship (SAR) studies on the alkyl substituent of the pyrazole ring led to the selection of the tetrahydro-2H-pyran-4-yl group, which was found to be effective in reducing the potential for CYP1A2 induction.[4] These strategic modifications culminated in the identification of this compound as a potent IRAK4 inhibitor with a favorable preclinical profile.[6]
In Vitro and In Vivo Pharmacology
Potency and Selectivity
This compound has demonstrated potent and selective inhibition of IRAK4. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 21 nM for IRAK4 and displays over 30-fold selectivity against the related kinase IRAK1.[7]
| Parameter | Value | Assay | Reference |
| IC50 (IRAK4) | 21 nM | Biochemical Assay | [7] |
| Selectivity | >30-fold vs. IRAK1 | Biochemical Assay | [7] |
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in several preclinical models of inflammatory and kidney diseases.
In Vitro Cellular Activity: this compound effectively inhibits the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). It has been shown to block the lipopolysaccharide (LPS)-induced release of TNF-α and IL-6.[7]
In Vivo Animal Models:
-
Chronic Kidney Disease (CKD): In a 5/6 nephrectomized (Nx) rat model of CKD, twice-daily oral administration of this compound (0.3-3 mg/kg) for six weeks dose-dependently reduced urinary protein excretion and prevented the development of glomerulosclerosis and interstitial fibrosis without affecting blood pressure.[5] It also improved renal function, as indicated by decreased plasma creatinine and blood urea nitrogen levels.[5] Furthermore, this compound significantly reduced the renal expression and plasma levels of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and MCP-1.[5]
-
Diabetic Nephropathy: In KK/Ay type 2 diabetic mice, four weeks of treatment with this compound resulted in a dose-dependent improvement in albuminuria, hyperfiltration, and overall renal injury.[1] The inhibitor also attenuated plasma levels of pro-inflammatory cytokines and markers of endothelial dysfunction and oxidative stress.[1] Notably, these beneficial effects were achieved without altering food intake or blood glucose levels, suggesting a direct anti-inflammatory mechanism of action.[1]
-
Arthritis Models: this compound has shown efficacy in rat models of arthritis, with an ED50 of 2.7 mg/kg in the adjuvant-induced arthritis model and 1.6 mg/kg in the collagen-induced arthritis model, both with twice-daily oral administration.
| Model | Species | Dose/Regimen | Key Findings | Reference |
| Chronic Kidney Disease | Rat (5/6 Nephrectomized) | 0.3-3 mg/kg, p.o., BID for 6 weeks | Reduced proteinuria, glomerulosclerosis, and interstitial fibrosis. Decreased inflammatory cytokines. | [5] |
| Diabetic Nephropathy | Mouse (KK/Ay) | Not specified (dose-dependent) | Improved albuminuria, hyperfiltration, and renal injury. Reduced inflammatory markers. | [1] |
| Adjuvant-Induced Arthritis | Rat | ED50: 2.7 mg/kg, p.o., BID | Efficacious in reducing arthritis symptoms. | |
| Collagen-Induced Arthritis | Rat | ED50: 1.6 mg/kg, p.o., BID | Efficacious in reducing arthritis symptoms. |
Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.
| Species | Bioavailability (F%) | Reference |
| Rat | 50% | |
| Dog | 78% |
Experimental Protocols
IRAK4 Inhibition Assay (Biochemical)
A standard method for assessing the inhibitory activity of compounds against IRAK4 is the Transcreener® ADP² Kinase Assay. This assay directly measures the amount of ADP produced by the kinase reaction.
Protocol Outline:
-
Prepare a reaction mixture containing IRAK4 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Incubate the reaction mixture to allow for the enzymatic reaction to proceed.
-
Stop the reaction and add the Transcreener® ADP² detection reagents, which consist of an ADP-specific antibody and a fluorescent tracer.
-
Measure the fluorescence polarization or intensity. The amount of ADP produced is inversely proportional to the fluorescence signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
LPS-Induced Cytokine Production in Human PBMCs
This cell-based assay evaluates the ability of a compound to inhibit the inflammatory response in primary human immune cells.
Protocol Outline:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a predetermined cell density.
-
Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate the cells for a further period (e.g., 18-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Determine the IC50 value for the inhibition of each cytokine.
5/6 Nephrectomized Rat Model of Chronic Kidney Disease
This surgical model is used to induce progressive renal failure, mimicking human CKD.
Protocol Outline:
-
Anesthetize male Sprague-Dawley rats.
-
Perform a midline laparotomy to expose the kidneys.
-
In the first stage, ligate two of the three branches of the left renal artery, followed by the surgical removal of the right kidney (unilateral nephrectomy).
-
Alternatively, surgically resect the upper and lower thirds of the left kidney, followed by a right unilateral nephrectomy.
-
Allow the animals to recover for a period (e.g., 1-2 weeks) to allow for the development of compensatory renal hypertrophy and the onset of renal dysfunction.
-
Administer this compound or vehicle orally at the desired doses and frequency for the duration of the study.
-
Monitor key parameters throughout the study, including body weight, blood pressure, and urinary protein excretion (collected via metabolic cages).
-
At the end of the study, collect blood and kidney tissues for biochemical analysis (e.g., plasma creatinine, BUN) and histological evaluation (e.g., H&E, PAS, and Sirius Red staining) to assess glomerulosclerosis and interstitial fibrosis.
KK/Ay Mouse Model of Diabetic Nephropathy
The KK/Ay mouse is a genetic model of type 2 diabetes that spontaneously develops nephropathy.
Protocol Outline:
-
Use male KK/Ay mice, which exhibit hyperglycemia, hyperinsulinemia, and obesity.
-
To accelerate the progression of nephropathy, some protocols may include a high-fat diet or unilateral nephrectomy.
-
Administer this compound or vehicle orally at the specified doses for the study duration.
-
Monitor metabolic parameters such as blood glucose levels and body weight.
-
Collect 24-hour urine samples to measure albumin and creatinine levels to assess albuminuria.
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for preclinical in vivo efficacy studies of this compound.
This compound Discovery and Optimization Logic
References
- 1. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patents Assigned to Astellas Pharma Inc. - Justia Patents Search [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AS2444697 in Innate Immunity Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AS2444697 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical kinase in the innate immune signaling cascade. By targeting IRAK-4, this compound effectively modulates the inflammatory response downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies for its characterization, and visualizations of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for inflammatory and autoimmune diseases.
Introduction to IRAK-4 and Innate Immunity
The innate immune system provides the first line of defense against invading pathogens and cellular damage. A key signaling hub in this system is the MyD88-dependent pathway, which is activated by the majority of Toll-like receptors (TLRs) and the IL-1 receptor family.[1] Central to this pathway is the serine/threonine kinase IRAK-4.[2][3] Upon receptor activation, IRAK-4 is recruited to the "Myddosome" complex, a multiprotein signaling platform, where it becomes activated and phosphorylates downstream targets, including IRAK-1.[3][4] This phosphorylation cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[5] Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune disorders, making IRAK-4 a compelling therapeutic target.[2]
This compound: A Potent and Selective IRAK-4 Inhibitor
This compound is a novel, orally active small molecule that demonstrates potent and selective inhibition of IRAK-4 kinase activity.[6] Its inhibitory action on IRAK-4 disrupts the downstream signaling cascade, leading to a reduction in the production of key inflammatory mediators.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Assay System | Reference |
| IC50 (IRAK-4) | 21 nM | In vitro kinase assay | [6] |
Table 1: In Vitro Potency of this compound against IRAK-4.
| Animal Model | Efficacy | Dosing | Reference |
| Diabetic Nephropathy (KK/Ay mice) | Dose-dependently improved albuminuria and renal injury. Attenuated plasma levels of pro-inflammatory cytokines (e.g., IL-6). | 4-week repeated administration. | [6] |
Table 2: In Vivo Efficacy of this compound.
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK-4 within the MyD88-dependent signaling pathway. The following diagram illustrates this mechanism.
Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro IRAK-4 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against IRAK-4 using HTRF technology.
Objective: To quantify the IC50 value of this compound for IRAK-4.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK-4 substrate)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
HTRF Kinase Buffer
-
Europium (Eu3+) Cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
HTRF Detection Buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these solutions in HTRF Kinase Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of IRAK-4 enzyme and biotinylated peptide substrate in HTRF Kinase Buffer.
-
Reaction Initiation: In a 384-well plate, add the diluted this compound solution, followed by the IRAK-4 enzyme and substrate mixture. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding HTRF Detection Buffer containing EDTA, Eu3+ Cryptate-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an HTRF-based IRAK-4 kinase assay.
Cellular Assay: Inhibition of LPS-Induced Cytokine Production in Human PBMCs
This protocol outlines a method to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Objective: To measure the effect of this compound on the secretion of cytokines like TNF-α and IL-6 from LPS-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 105 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine.
In Vivo Model: 5/6 Nephrectomy in Rats
This protocol describes a widely used surgical model to induce chronic kidney disease (CKD) in rats, which is relevant to the in vivo studies conducted with this compound.[7][8]
Objective: To create a rat model of progressive renal injury, inflammation, and fibrosis to evaluate the therapeutic efficacy of compounds like this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, retractors, etc.)
-
Suture materials
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave and disinfect the surgical area on the left flank.
-
First Surgery (Left Kidney): Make a flank incision to expose the left kidney. Ligate and remove the upper and lower thirds of the left kidney, leaving the central third intact. Close the incision in layers.
-
Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesics.
-
Second Surgery (Right Kidney): Anesthetize the rat and make a flank incision on the right side to expose the right kidney.
-
Nephrectomy: Ligate the renal artery, vein, and ureter of the right kidney and then remove the entire kidney.
-
Closure and Recovery: Close the incision and allow the animal to recover.
-
Model Development: The 5/6 nephrectomy will lead to progressive proteinuria, glomerulosclerosis, and interstitial fibrosis over several weeks, creating a model of CKD.
-
Drug Administration and Monitoring: Begin administration of this compound (or vehicle control) at a predetermined time point after the second surgery. Monitor key parameters such as body weight, blood pressure, urinary protein excretion, and serum creatinine levels throughout the study. At the end of the study, harvest kidneys for histological and molecular analysis.
Conclusion
This compound is a potent and selective IRAK-4 inhibitor with a clear mechanism of action in the innate immune signaling pathway. Its ability to suppress the production of pro-inflammatory cytokines in vitro and demonstrate efficacy in preclinical models of inflammatory disease highlights its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this compound and other modulators of the IRAK-4 signaling pathway in the pursuit of novel treatments for a range of debilitating inflammatory conditions.
References
- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
The Selectivity Profile of AS2444697: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in innate immunity. This document provides a technical guide to the selectivity profile of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Executive Summary
This compound demonstrates significant potency for IRAK4 with an IC50 of 21 nM.[1] Its selectivity has been characterized, most notably showing a 30-fold greater potency for IRAK4 over the related kinase IRAK1.[1] This inhibitor effectively blocks the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the inflammatory response. In preclinical studies, this compound has shown anti-inflammatory and renoprotective effects, suggesting its therapeutic potential in conditions such as diabetic nephropathy.[2][3]
Data Presentation: Kinase Selectivity
| Target | IC50 (nM) | Selectivity vs. IRAK4 | Reference |
| IRAK4 | 21 | - | [1] |
| IRAK1 | ~630 | 30-fold | [1] |
Note: The IC50 for IRAK1 is estimated based on the reported 30-fold selectivity.
Signaling Pathway
This compound exerts its mechanism of action by inhibiting the kinase activity of IRAK4. IRAK4 is a central component of the Myddosome complex, which forms downstream of TLR and IL-1R activation. Inhibition of IRAK4 blocks the phosphorylation and activation of downstream targets, ultimately leading to the suppression of NF-κB and MAPK signaling pathways and the subsequent reduction in pro-inflammatory cytokine production.
Caption: Mechanism of action of this compound in the TLR/IL-1R signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments cited in the literature for this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against IRAK4.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human IRAK4 enzyme, a suitable kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT), ATP, and a specific peptide substrate are prepared. A serial dilution of this compound in DMSO is also prepared.
-
Reaction Setup: The kinase reaction is assembled in a microplate. This compound dilutions are added to the wells, followed by the IRAK4 enzyme.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of a mixture of ATP and the peptide substrate. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo), fluorescence-based methods, or radiometric assays that measure the incorporation of radiolabeled phosphate.
-
Data Analysis: The signal from each well is measured, and the percent inhibition for each concentration of this compound is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay: LPS-Induced Cytokine Production in PBMCs
This protocol describes the assessment of this compound's activity in a cellular context by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium. The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Following pre-incubation, the cells are stimulated with LPS (a TLR4 agonist) to induce the production of pro-inflammatory cytokines.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 18-24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of cytokines, such as TNF-α and IL-6, is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay methods.
-
Data Analysis: The inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control, and an IC50 value is determined.
In Vivo Model: Diabetic Nephropathy in Mice
This protocol outlines a representative in vivo study to evaluate the therapeutic effects of this compound in a mouse model of diabetic nephropathy.[2]
Caption: A typical workflow for evaluating this compound in a diabetic nephropathy mouse model.
Methodology:
-
Animal Model: A suitable mouse model of type 2 diabetic nephropathy, such as the KK/Ay mouse, is used.[2]
-
Acclimatization and Grouping: Animals are acclimatized to the facility conditions and then randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of this compound.
-
Drug Administration: this compound or the vehicle is administered to the mice, typically via oral gavage, on a daily basis for a specified duration (e.g., four weeks).[2]
-
Monitoring and Sample Collection: Throughout the study, the health of the animals, including body weight and food and water intake, is monitored. Urine and blood samples are collected at predetermined time points to assess various parameters.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and kidney tissues are collected. The following parameters are typically analyzed:
-
Urinary Albumin-to-Creatinine Ratio (UACR): To assess the degree of albuminuria, a key indicator of kidney damage.
-
Plasma Cytokines: To measure systemic inflammation (e.g., IL-6, TNF-α).
-
Kidney Histology: To evaluate structural changes in the kidneys, such as glomerulosclerosis and tubulointerstitial fibrosis, through staining techniques (e.g., Periodic acid-Schiff and Masson's trichrome).
-
-
Statistical Analysis: The data from the different treatment groups are statistically analyzed to determine the significance of the effects of this compound.
Conclusion
This compound is a potent and selective IRAK4 inhibitor with demonstrated efficacy in preclinical models of inflammation and diabetic nephropathy. While its selectivity against a broad spectrum of kinases has not been fully disclosed in the public domain, its significant preference for IRAK4 over IRAK1 underscores its targeted mechanism of action within the TLR/IL-1R signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other IRAK4 inhibitors in various disease models. Further research, including comprehensive kinome profiling, will be instrumental in fully elucidating the selectivity profile of this compound and its potential for clinical development.
References
- 1. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]
- 2. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The IRAK-4 Inhibitor AS2444697: A Deep Dive into its Effects on Toll-like Receptor Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IRAK-4 inhibitor AS2444697, with a specific focus on its mechanism of action within the Toll-like receptor (TLR) signaling pathways. This document details the quantitative data available, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to this compound and its Target: IRAK-4
This compound is an orally active small molecule that potently inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. These pathways are fundamental components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), and subsequently mounting an inflammatory response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. By targeting IRAK-4, this compound offers a promising therapeutic strategy for mitigating excessive inflammation.
Mechanism of Action: Inhibition of the TLR/IL-1R Signaling Cascade
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of IRAK-4. This intervention occurs high up in the TLR/IL-1R signaling pathway, effectively blocking the downstream propagation of inflammatory signals.
Upon activation by their respective ligands, TLRs (with the exception of TLR3) and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of a signaling complex known as the Myddosome, which includes IRAK-4 and other IRAK family members. Within this complex, IRAK-4 autophosphorylates and then phosphorylates IRAK-1, initiating a cascade that leads to the activation of downstream effectors, most notably NF-κB and MAP kinases. These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.
This compound, by inhibiting IRAK-4's kinase function, prevents the phosphorylation of IRAK-1 and thereby halts the entire downstream signaling cascade. This results in a broad anti-inflammatory effect, reducing the production of key inflammatory mediators such as IL-1β, IL-6, and TNF-α.
In-Depth Technical Guide: Pharmacokinetic Properties of AS2444697
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2444697 is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By targeting IRAK-4, this compound has demonstrated significant anti-inflammatory properties and therapeutic potential in preclinical models of inflammatory and autoimmune diseases, particularly in the context of diabetic nephropathy and chronic kidney disease. This technical guide provides a comprehensive overview of the available pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, based on preclinical findings.
Core Pharmacokinetic Parameters
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability in multiple species. The following table summarizes the key quantitative data available.
| Parameter | Species | Value |
| Oral Bioavailability (F%) | Rat | 50% |
| Dog | 78% | |
| IC₅₀ (IRAK-4 Inhibition) | - | 21 nM |
Further quantitative parameters such as Cmax, Tmax, AUC, and half-life are not yet publicly available.
Absorption, Distribution, Metabolism, and Excretion (ADME)
While detailed ADME studies for this compound have not been extensively published, the available information suggests a promising profile for an orally administered therapeutic agent.
Absorption: this compound is orally active, as evidenced by its efficacy in animal models following oral administration and its reported good bioavailability in rats and dogs. The molecule is effectively absorbed from the gastrointestinal tract.
Distribution: Specific tissue distribution studies for this compound are not publicly available at this time.
Metabolism: this compound is noted to have excellent metabolic stability. This suggests a reduced susceptibility to extensive first-pass metabolism, which is consistent with its good oral bioavailability. There is also a low risk of drug-drug interactions mediated by cytochrome P450 (CYP) enzymes.
Excretion: The routes and extent of excretion for this compound and its potential metabolites have not been detailed in available literature.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the public domain. However, based on standard preclinical practices, the following methodologies are likely to have been employed.
Oral Bioavailability Study in Rats and Dogs
Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.
Protocol Outline:
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used for such studies. Animals are fasted overnight prior to drug administration.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound is administered intravenously (e.g., via the tail vein in rats or cephalic vein in dogs) to serve as a reference for 100% bioavailability. The compound is typically dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent).
-
Oral (PO) Administration: A single dose of this compound is administered orally via gavage. The compound is formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose.
-
-
Blood Sampling: Serial blood samples are collected from a suitable blood vessel (e.g., jugular vein or saphenous vein) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO routes. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
In Vitro IRAK-4 Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of IRAK-4 kinase activity (IC₅₀).
Protocol Outline:
-
Reagents: Recombinant human IRAK-4 enzyme, a suitable kinase substrate (e.g., a peptide or protein), ATP, and a kinase assay buffer.
-
Compound Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Procedure:
-
The IRAK-4 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption.
-
-
Data Analysis: The percentage of IRAK-4 inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
IRAK-4 Signaling Pathway and Inhibition by this compound
Caption: IRAK-4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining the oral bioavailability of this compound.
Conclusion
This compound is a promising IRAK-4 inhibitor with favorable preclinical pharmacokinetic characteristics, most notably good oral bioavailability in rats and dogs. Its excellent metabolic stability and low potential for CYP-mediated drug-drug interactions further enhance its drug-like properties. While more detailed public data on its ADME profile and a comprehensive set of pharmacokinetic parameters are needed for a complete picture, the currently available information strongly supports its continued development as a potential oral therapeutic for inflammatory and autoimmune diseases. Future research should focus on elucidating its tissue distribution, metabolic pathways, and excretion routes to fully characterize its disposition in preclinical species and to inform its clinical development.
AS2444697: A Technical Overview of its Interaction with IRAK-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical interaction between the small molecule inhibitor AS2444697 and its target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This document outlines the compound's inhibitory potency, the relevant signaling pathway, and detailed, representative experimental protocols for characterizing such interactions.
Core Data Presentation
The following table summarizes the known quantitative data for this compound's activity against IRAK-4.
| Compound | Target | Parameter | Value | Notes |
| This compound | Human IRAK-4 | IC50 | 21 nM | Potently inhibits both human and rat IRAK-4.[1][2][3] |
| This compound | IRAK-4 | Binding Affinity (Kd) | Not Reported | A specific dissociation constant (Kd) for the binding of this compound to IRAK-4 has not been identified in the public domain literature. The experimental protocols section below details methods by which this value can be determined. |
IRAK-4 Signaling Pathway
This compound is a potent and selective inhibitor of IRAK-4, a critical serine/threonine kinase that functions as a key mediator in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5][6] These pathways are central to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88. This recruitment facilitates the formation of a complex that includes IRAK-4, which then phosphorylates and activates IRAK-1.[5][6] Activated IRAK-1 subsequently interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[4][7] These pathways ultimately result in the production of pro-inflammatory cytokines and other immune mediators.[4][7] By inhibiting IRAK-4, this compound effectively blocks this inflammatory cascade at an early and crucial juncture.[7]
Experimental Protocols
Detailed experimental protocols for the determination of IC50 values and binding affinities of small molecule inhibitors like this compound are crucial for drug development. Below are representative methodologies for these key experiments.
IC50 Determination using a LanthaScreen™ Kinase Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, such as the LanthaScreen™ platform, which is commonly used for determining the IC50 of kinase inhibitors.
Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant IRAK-4 enzyme
-
Fluorescein-labeled kinase substrate
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET dilution buffer
-
This compound (or test compound) serially diluted in DMSO
-
384-well assay plates (low-volume, white or black)
-
TR-FRET capable plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Intermediate Dilution: Dilute the master dilution series 25-fold into the 1X Kinase Buffer.
-
Assay Plate Preparation: Add 2.5 µL of the intermediate compound dilutions to the assay plate in triplicate. Include controls for no inhibition (DMSO only) and maximal inhibition.
-
Kinase/Antibody Mixture: Prepare a 2X solution of IRAK-4 and the terbium-labeled antibody in 1X Kinase Buffer. Add 5 µL of this mixture to each well.
-
Substrate/ATP Mixture: Prepare a 4X solution of the fluorescein-labeled substrate and ATP in 1X Kinase Buffer. The ATP concentration should ideally be at its Km for IRAK-4.
-
Initiate Reaction: Add 2.5 µL of the 4X substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA.
-
Read Plate: After a 30-60 minute incubation at room temperature, read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for Alexa Fluor 647).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Binding Affinity (Kd) Determination by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (IRAK-4) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.
Materials:
-
Highly purified, concentrated recombinant IRAK-4 enzyme
-
This compound of known concentration
-
ITC buffer (e.g., PBS or HEPES, with both protein and ligand solutions buffer-matched)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare a solution of IRAK-4 (e.g., 10-50 µM) in the ITC buffer. Prepare a solution of this compound (e.g., 100-500 µM, typically 10-20 fold higher than the protein concentration) in the exact same buffer. Degas both solutions.
-
Instrument Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25°C).
-
Loading the Calorimeter: Load the IRAK-4 solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform an initial small injection (e.g., 0.5 µL) to avoid artifacts, followed by a series of injections (e.g., 20-30 injections of 2 µL each) of the this compound solution into the IRAK-4 solution, with sufficient time between injections for the signal to return to baseline.
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the raw titration data. Integrate the heat change for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]
- 3. IRAK inhibitor AS 2444697, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biological Activity of AS2444697 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2444697 hydrochloride is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] IRAK-4 is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by the Interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs).[3][4] These pathways are fundamental components of the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] By targeting IRAK-4, this compound represents a promising therapeutic strategy for mitigating the pathological consequences of aberrant inflammatory signaling.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of IRAK-4.[2] Upon activation of IL-1R or TLRs by their respective ligands (e.g., IL-1β or lipopolysaccharide [LPS]), a signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family members.[3] IRAK-4 is the first kinase recruited to this complex and its autophosphorylation is the initiating step for the downstream signaling cascade.[3] Activated IRAK-4 then phosphorylates and activates IRAK-1, leading to the subsequent activation of downstream pathways, most notably the NF-κB and MAPK signaling pathways.[3] These pathways ultimately result in the transcription and release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][3] this compound binds to the ATP-binding site of IRAK-4, preventing its phosphorylation and activation, thereby blocking the entire downstream inflammatory cascade.[4]
Quantitative Biological Data
The biological activity of this compound hydrochloride has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Activity
| Parameter | Value | Species | Assay System | Reference |
| IRAK-4 Inhibition (IC50) | 21 nM | Human, Rat | Biochemical Kinase Assay | [1][2] |
| LPS-induced TNF-α Production Inhibition (IC50) | 47 nM | Human | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| IL-1β-induced IL-6 Production Inhibition (IC50) | 250 nM | Not Specified | Cellular Assay | [1] |
In Vivo Efficacy
| Animal Model | Parameter | Value | Dosing Regimen | Reference |
| Rat Adjuvant-Induced Arthritis | ED50 | 2.7 mg/kg | Twice daily, oral | [1][2] |
| Rat Collagen-Induced Arthritis | ED50 | 1.6 mg/kg | Twice daily, oral | [1][2] |
| Rat 5/6 Nephrectomy Model of Chronic Kidney Disease | Dose Range | 0.3-3 mg/kg | Twice daily, oral | [1][5] |
| LPS/GalN-Treated Mice | Effective Dose | ≥ 1 mg/kg | Single administration | [2] |
Selectivity Profile
This compound displays a high degree of selectivity for IRAK-4. It is reported to be over 30-fold selective for IRAK-4 when tested against a panel of 146 other kinases.[1] However, it exhibits less than 10-fold selectivity over a small number of kinases including PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3.[1]
Experimental Protocols
IRAK-4 Inhibition Assay (Biochemical)
While specific proprietary details of the assay are not publicly available, a general protocol for determining the IC50 of an inhibitor against IRAK-4 would typically involve the following steps:
-
Reagents : Recombinant human or rat IRAK-4 enzyme, a suitable kinase substrate (e.g., a peptide or protein that is a known substrate of IRAK-4), ATP (adenosine triphosphate), and the test compound (this compound).
-
Assay Procedure :
-
The IRAK-4 enzyme is incubated with varying concentrations of this compound hydrochloride in a suitable buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescently labeled antibodies specific for the phosphorylated substrate, or luminescence-based ATP detection systems that measure the amount of ATP consumed.
-
-
Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction with no inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Cellular Assays for Cytokine Production
The inhibitory effect of this compound on cytokine production is typically assessed using primary cells or cell lines that are responsive to TLR or IL-1R stimulation.
-
Cell Culture : Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation and Treatment :
-
The cells are pre-incubated with various concentrations of this compound hydrochloride for a specific duration.
-
The cells are then stimulated with either lipopolysaccharide (LPS) to activate the TLR4 pathway or with Interleukin-1β (IL-1β) to activate the IL-1R pathway.
-
-
Cytokine Measurement : After a defined incubation period, the cell culture supernatant is collected. The concentration of secreted cytokines, such as TNF-α or IL-6, is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : The IC50 value is calculated as the concentration of this compound that inhibits the stimulated cytokine production by 50% compared to the stimulated control without the inhibitor.
In Vivo Rodent Models
Rat Adjuvant-Induced and Collagen-Induced Arthritis Models:
-
Induction of Arthritis : Arthritis is induced in rats through the injection of an adjuvant (e.g., Freund's Complete Adjuvant) or collagen.
-
Treatment : Once the symptoms of arthritis are established, the rats are treated orally with this compound hydrochloride or a vehicle control, typically twice daily.
-
Assessment of Efficacy : The severity of arthritis is assessed over time using various parameters, including paw swelling, clinical scoring of joint inflammation, and histological analysis of the joints upon study completion.
-
Data Analysis : The effective dose 50 (ED50) is determined as the dose of this compound that produces a 50% reduction in the measured disease parameters compared to the vehicle-treated group.
5/6 Nephrectomized (Nx) Rat Model of Chronic Kidney Disease:
-
Induction of Kidney Disease : Chronic kidney disease is induced in rats by surgically removing five-sixths of their kidney mass.[5]
-
Treatment : The 5/6 Nx rats are administered this compound hydrochloride or a vehicle control orally, twice daily, for a period of several weeks.[5]
-
Assessment of Renal Function and Inflammation : Efficacy is evaluated by monitoring various markers of kidney function and inflammation, including:
-
Data Analysis : The dose-dependent effects of this compound on these parameters are analyzed to determine its renoprotective and anti-inflammatory efficacy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IRAK-4 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
Conclusion
This compound hydrochloride is a potent and selective IRAK-4 inhibitor with demonstrated efficacy in preclinical models of inflammatory diseases, including arthritis and chronic kidney disease.[1][2][5] Its mechanism of action, which involves the blockade of a key node in the innate immune signaling pathway, provides a strong rationale for its therapeutic potential. The quantitative data presented in this guide underscore its activity at both the molecular and organismal levels. Further investigation, including clinical trials, will be necessary to fully elucidate its therapeutic utility in human diseases. As of early 2025, this compound has been reported to be in Phase I clinical development for chronic kidney disease.[3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of AS2444697
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). By targeting IRAK-4, this compound effectively blocks the downstream activation of key inflammatory mediators, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), highlighting its therapeutic potential for a range of inflammatory and autoimmune diseases.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers to assess its potency, selectivity, and mechanism of action in a controlled laboratory setting.
Mechanism of Action: IRAK-4 Signaling Pathway
Upon ligand binding to IL-1R or TLRs, the adaptor protein MyD88 is recruited, initiating the formation of the "Myddosome" complex. Within this complex, IRAK-4 is brought into close proximity with and phosphorylates IRAK-1. Activated IRAK-1 then dissociates from the receptor complex and interacts with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of TGF-β-Activated Kinase 1 (TAK1), which in turn activates two major downstream signaling cascades: the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK, p38, and ERK). The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. This compound, by inhibiting the kinase activity of IRAK-4, effectively blocks these downstream events.
Caption: IRAK-4 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vitro IC50 values for this compound in cellular assays are not widely available in the public domain, the following tables summarize the known enzymatic potency and the expected outcomes in key in vitro functional assays based on its mechanism of action.
Table 1: Enzymatic Inhibition of IRAK-4 by this compound
| Parameter | Value | Reference |
| Target | IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) | N/A |
| IC50 | 21 nM | Publicly cited data |
| Assay Type | Biochemical Kinase Assay | N/A |
Table 2: Expected In Vitro Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Expected Outcome |
| Cytokine Release | Human PBMCs, THP-1 monocytes, Human Whole Blood | LPS (Lipopolysaccharide) or R848 | Dose-dependent inhibition of IL-6 and TNF-α production. |
| NF-κB Activation | HEK293-TLR4 or similar reporter cell line | LPS | Dose-dependent inhibition of p65 nuclear translocation. |
| MAPK Signaling | THP-1 monocytes, RAW 264.7 macrophages | LPS | Dose-dependent inhibition of p38, JNK, and ERK phosphorylation. |
Experimental Protocols
IRAK-4 Kinase Activity Assay (Biochemical)
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant IRAK-4.
Caption: Workflow for the in vitro IRAK-4 biochemical kinase assay.
Materials:
-
Recombinant human IRAK-4 enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
IRAK-4 substrate (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant IRAK-4 enzyme to the desired concentration in Kinase Assay Buffer.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted IRAK-4 enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mix by diluting MBP and ATP in Kinase Assay Buffer.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Briefly, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LPS-Induced Cytokine Release Assay in Human PBMCs
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs, isolated from whole blood by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound
-
LPS from E. coli
-
96-well cell culture plates
-
Human IL-6 and TNF-α ELISA kits
Procedure:
-
Cell Plating: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the diluted compound or vehicle (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification:
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for IL-6 and TNF-α inhibition by plotting the percent inhibition against the log concentration of the compound.
-
NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based assay quantifies the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
HEK293-TLR4 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound
-
LPS from E. coli
-
96-well imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HEK293-TLR4 cells into a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL LPS for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash with PBS and add imaging buffer.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus (defined by DAPI staining) versus the cytoplasm.
-
Calculate the percentage of cells with nuclear p65 or the ratio of nuclear to cytoplasmic p65 fluorescence.
-
Determine the dose-dependent inhibitory effect of this compound.
-
MAPK Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins (p38, JNK, ERK) in response to LPS stimulation.
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium with 10% FBS
-
This compound
-
LPS from E. coli
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate THP-1 cells in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
-
Stimulation: Stimulate the cells with 100 ng/mL LPS for 15-30 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% BSA or non-fat milk in TBST.
-
Incubate the membranes with the respective primary antibodies (phospho-specific and total protein) overnight at 4°C.
-
Wash the membranes and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membranes and apply the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the dose-dependent inhibition of MAPK phosphorylation by this compound.
-
Application Notes and Protocols: The Use of AS2444697 in a Murine Model of Diabetic Nephropathy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, and inflammation is a critical factor in its progression.[1] Interleukin-1 (IL-1) receptor-associated kinase 4 (IRAK-4) is a key mediator in the signaling pathways of the IL-1 receptor and Toll-like receptors, which trigger proinflammatory responses.[1] AS2444697, an inhibitor of IRAK-4, has demonstrated therapeutic potential in attenuating the progression of diabetic nephropathy in preclinical models.[1] These application notes provide a comprehensive overview of the use of this compound in a type 2 diabetic mouse model, including detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound primarily exerts its therapeutic effects through the inhibition of IRAK-4.[1] In the context of diabetic nephropathy, hyperglycemia and other metabolic abnormalities activate IL-1 receptor and Toll-like receptor signaling, leading to the recruitment and activation of IRAK-4. This, in turn, initiates a downstream signaling cascade that results in the production of proinflammatory cytokines and chemokines, contributing to renal inflammation, podocyte injury, and glomerulosclerosis. By inhibiting IRAK-4, this compound blocks this inflammatory cascade, thereby reducing renal damage and preserving kidney function.[1]
Signaling Pathway of this compound in Diabetic Nephropathy
Caption: Mechanism of this compound in diabetic nephropathy.
Experimental Protocols
The following protocols are based on studies conducted with this compound in a KK/Ay type 2 diabetic mouse model.[1]
Animal Model
-
Species: Mouse
-
Strain: KK/Ay (a model for type 2 diabetes with nephropathy)
-
Sex: Male
-
Age at study initiation: Typically around 8-12 weeks
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water.
This compound Administration
-
Formulation: this compound is typically suspended in a vehicle solution, such as 0.5% methylcellulose.
-
Route of Administration: Oral gavage.
-
Dosage: Dose-dependent effects have been observed. A common dosing regimen is once daily administration.[1]
-
Duration of Treatment: 4 weeks.[1]
Experimental Workflow
Caption: Experimental workflow for this compound study.
Key Experimental Procedures
-
Urine and Blood Collection: 24-hour urine samples are collected using metabolic cages. Blood samples are collected via retro-orbital sinus or cardiac puncture at the end of the study.
-
Biochemical Analysis:
-
Urinary Albumin: Measured by ELISA or a turbidimetric immunoassay.
-
Urinary and Serum Creatinine: Measured using an enzymatic method to calculate creatinine clearance as an indicator of glomerular filtration rate.
-
Urinary N-acetyl-β-D-glucosaminidase (NAG): A marker of tubular injury, measured using a colorimetric assay.
-
Urinary Nephrin: A marker of podocyte injury, measured by ELISA.[1]
-
Plasma Cytokines (e.g., IL-6): Measured by ELISA.[1]
-
Plasma Endothelial Dysfunction Markers (e.g., ICAM-1): Measured by ELISA.[1]
-
Oxidative Stress Markers: Measured in plasma and kidney tissue homogenates.[1]
-
-
Histological Analysis:
-
Kidneys are harvested, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Periodic acid-Schiff (PAS) to assess glomerulosclerosis.
-
Glomerulosclerosis index is scored based on the degree of mesangial matrix expansion and hyalinosis.
-
Data Presentation
The following tables summarize the quantitative data from a representative study of this compound in KK/Ay mice.
Table 1: Effects of this compound on Renal Function and Injury
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Urinary Albumin Excretion (mg/day) | Increased | Significantly Reduced | Significantly Reduced |
| Creatinine Clearance (mL/min) | Increased (Hyperfiltration) | Significantly Reduced | Significantly Reduced |
| Urinary NAG Activity (U/L) | Increased | Significantly Reduced | Significantly Reduced |
| Urinary Nephrin Excretion (ng/day) | Increased | Significantly Reduced | Significantly Reduced |
| Glomerulosclerosis Index | Increased | Significantly Reduced | Significantly Reduced |
Data presented as qualitative changes based on published findings.[1]
Table 2: Effects of this compound on Inflammatory and Endothelial Dysfunction Markers
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Plasma IL-6 (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced |
| Plasma ICAM-1 (ng/mL) | Elevated | Significantly Reduced | Significantly Reduced |
| Renal Oxidative Stress Markers | Increased | Significantly Reduced | Significantly Reduced |
Data presented as qualitative changes based on published findings.[1]
Summary of Findings
Four-week administration of this compound in a dose-dependent manner has been shown to:
-
Significantly improve albuminuria and hyperfiltration.[1]
-
Reduce renal injury, including glomerulosclerosis.[1]
-
Decrease markers of tubular injury (urinary NAG) and podocyte injury (urinary nephrin).[1]
-
Attenuate plasma levels of proinflammatory cytokines (IL-6), endothelial dysfunction markers (ICAM-1), and markers of oxidative stress.[1]
Importantly, these therapeutic effects were observed without significant changes in food intake or blood glucose levels, indicating a direct renal-protective effect independent of glycemic control.[1]
Conclusion
This compound demonstrates significant therapeutic potential for the treatment of diabetic nephropathy by targeting the IRAK-4-mediated inflammatory pathway. The experimental protocols and data presented herein provide a framework for further investigation of this compound and other IRAK-4 inhibitors in the context of diabetic kidney disease. The use of a genetically relevant mouse model like the KK/Ay strain is crucial for evaluating the efficacy of such compounds. These findings support the continued development of IRAK-4 inhibitors as a promising therapeutic strategy for patients with diabetic nephropathy.
References
Application Notes and Protocols for AS2444697 Administration in Rat Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of AS2444697, an Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor, in preclinical rat models of arthritis. The protocols detailed below are based on established methodologies for inducing and evaluating arthritis in rats, combined with available data on the use of IRAK-4 inhibitors in these models. While specific data for this compound in rat arthritis models is limited in publicly available literature, data from analogous IRAK-4 inhibitors, such as PF-06650833 and the IRAK-4 degrader GS-6791, are used to provide a representative understanding of the expected efficacy.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The innate immune system, particularly Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling, plays a crucial role in the pathogenesis of RA. IRAK-4 is a critical kinase downstream of these receptors, making it a key therapeutic target.[1] this compound is a small molecule inhibitor of IRAK-4, which has been investigated for its anti-inflammatory properties.[2] This document outlines the protocols for evaluating the therapeutic potential of this compound in the widely used collagen-induced arthritis (CIA) rat model.
Signaling Pathway of IRAK-4 in Rheumatoid Arthritis
IRAK-4 is a central component of the MyD88-dependent signaling cascade initiated by TLRs and the IL-1R family.[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates and activates other members of the IRAK family, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases. This cascade results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key drivers of the inflammatory process in rheumatoid arthritis.[1][3]
Experimental Protocols
The following protocols describe the induction of collagen-induced arthritis (CIA) in rats and the subsequent administration of an IRAK-4 inhibitor.
Collagen-Induced Arthritis (CIA) Model in Rats
The CIA model is a well-established and widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.
Materials:
-
Male Lewis or Dark Agouti rats (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-30 gauge)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
For the primary immunization, emulsify the collagen solution with an equal volume of CFA.
-
For the booster immunization, emulsify the collagen solution with an equal volume of IFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis Development:
-
Monitor the rats daily for the onset of clinical signs of arthritis, which typically appear between days 10 and 14.
-
Clinical signs include erythema, swelling of the paws, and joint stiffness.
-
Administration of this compound
Dosing Regimen:
-
Prophylactic Dosing: Begin administration of this compound on the day of the primary immunization (Day 0) or shortly after the booster immunization (e.g., Day 7) to evaluate its ability to prevent the onset of arthritis.
-
Therapeutic Dosing: Begin administration of this compound after the onset of clinical signs of arthritis (e.g., when the arthritis score reaches a predetermined level) to assess its ability to treat established disease.
Administration:
-
This compound is typically formulated for oral administration.
-
The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the formulation via oral gavage once or twice daily. The exact dosage will need to be determined based on pharmacokinetic and pharmacodynamic studies, but doses for similar IRAK-4 inhibitors in rat models have ranged from 3 to 30 mg/kg.[4]
Efficacy Evaluation
Clinical Assessment:
-
Arthritis Score: Score each paw daily based on the severity of inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and erythema with joint deformity). The maximum score per rat is 16.[5]
-
Paw Volume/Ankle Diameter: Measure the volume of each hind paw using a plethysmometer or the diameter of the ankle joint with a digital caliper.
Histopathological Analysis:
-
At the end of the study, euthanize the rats and collect the joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.
Biomarker Analysis:
-
Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.
-
Homogenize synovial tissue to measure local cytokine and chemokine levels.[6]
Data Presentation
While specific quantitative data for this compound in a rat arthritis model is not publicly available, the following tables represent the expected outcomes based on studies with other IRAK-4 inhibitors.
Table 1: Effect of IRAK-4 Inhibition on Clinical Score in Rat CIA Model (Representative Data)
| Treatment Group | Dose | Mean Arthritis Score (Day 21) | % Inhibition |
| Vehicle Control | - | 10.5 ± 1.2 | - |
| Dexamethasone | 1 mg/kg | 3.2 ± 0.5 | 69.5% |
| IRAK-4 Inhibitor (e.g., GS-6791) | 10 mg/kg | 4.5 ± 0.8 | 57.1% |
| IRAK-4 Inhibitor (e.g., GS-6791) | 30 mg/kg | 2.8 ± 0.6 | 73.3% |
Data are presented as mean ± SEM. Data is illustrative and based on graphical representations from studies on similar compounds.
Table 2: Effect of IRAK-4 Inhibition on Paw Volume in Rat CIA Model (Representative Data)
| Treatment Group | Dose | Change in Paw Volume (mL) from Baseline (Day 21) | % Reduction |
| Vehicle Control | - | 1.2 ± 0.2 | - |
| Dexamethasone | 1 mg/kg | 0.4 ± 0.1 | 66.7% |
| IRAK-4 Inhibitor (e.g., PF-06650833) | 3 mg/kg, BID | 0.6 ± 0.15 | 50.0% |
Data are presented as mean ± SEM. Data is illustrative and based on graphical representations from studies on similar compounds.[4]
Table 3: Effect of IRAK-4 Inhibition on Synovial Cytokine Levels in Rat CIA Model (Representative Data)
| Treatment Group | Dose | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | - | 150 ± 25 | 350 ± 40 |
| Dexamethasone | 1 mg/kg | 50 ± 10 | 100 ± 20 |
| IRAK-4 Inhibitor (e.g., GS-6791) | 30 mg/kg | 65 ± 15 | 130 ± 25 |
Data are presented as mean ± SEM. Data is illustrative and based on findings from studies on similar compounds.[6]
Conclusion
The administration of IRAK-4 inhibitors like this compound is a promising therapeutic strategy for rheumatoid arthritis. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in the rat collagen-induced arthritis model. Based on data from similar compounds, this compound is expected to demonstrate a dose-dependent reduction in clinical signs of arthritis, including joint swelling and inflammation, as well as a decrease in pro-inflammatory cytokine levels in the synovium. These application notes and protocols should serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound for the treatment of rheumatoid arthritis.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 3. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acrabstracts.org [acrabstracts.org]
- 5. chondrex.com [chondrex.com]
- 6. Gilead’s GS-6791 ameliorates arthritis symptoms in mice | BioWorld [bioworld.com]
Application Notes and Protocols for Testing AS2444697 Efficacy
Introduction
AS2444697 is an orally active and potent inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK-4).[1] IRAK-4 is a critical serine-threonine kinase that functions as a central mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] These pathways are fundamental to the innate immune system, and their dysregulation can lead to chronic inflammation and autoimmune diseases.[2] By targeting IRAK-4, this compound blocks the downstream signaling cascade, leading to the reduced production of pro-inflammatory mediators.[4][5][6] This document provides detailed protocols for cell-based assays designed to evaluate the efficacy and mechanism of action of this compound in a research setting.
Target Signaling Pathway: IL-1R/TLR Signaling
Upon activation by their respective ligands (e.g., IL-1 or pathogen-associated molecular patterns like LPS), IL-1Rs and TLRs recruit the adaptor protein MyD88.[7] This recruitment facilitates the formation of a "Myddosome" complex, which brings IRAK-4 and other IRAK family members (like IRAK-1 and IRAK-2) into close proximity.[1][6] IRAK-4, acting as a master kinase, phosphorylates and activates IRAK-1.[8] Activated IRAK-1 then recruits TRAF6, leading to the activation of downstream pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][6] The culmination of this signaling is the transcription and release of various pro-inflammatory cytokines, such as TNF-α and IL-6.[2][4][7] this compound exerts its anti-inflammatory effect by inhibiting the kinase activity of IRAK-4, thereby preventing the activation of these downstream events.
Caption: IRAK-4 signaling pathway inhibited by this compound.
Application Note 1: Inhibition of LPS-Induced Cytokine Release
This assay measures the ability of this compound to inhibit the production and secretion of pro-inflammatory cytokines, such as TNF-α or IL-6, from immune cells following stimulation with lipopolysaccharide (LPS), a TLR4 agonist.
Experimental Workflow
Caption: Workflow for the cytokine release inhibition assay.
Protocol: TNF-α Release Assay in Human PBMCs
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom tissue culture plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Prepare an LPS solution (from E. coli) at a 4x final concentration (e.g., 40 ng/mL for a final concentration of 10 ng/mL) in complete RPMI medium.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant.
-
Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Subtract the background reading from the unstimulated control wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Application Note 2: NF-κB Reporter Assay
This assay utilizes a reporter cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Inhibition of the IRAK-4 pathway by this compound will prevent NF-κB activation and subsequent reporter gene expression.
Experimental Workflow
Caption: Workflow for the NF-κB reporter gene assay.
Protocol: Luciferase Reporter Assay in HEK293 Cells
-
Cell Preparation:
-
Culture HEK293 cells stably expressing an NF-κB-luciferase reporter construct in complete DMEM (10% FBS, 1% Pen-Strep, and appropriate selection antibiotic).
-
On the day before the assay, seed the cells at a density of 2-4 x 10⁴ cells/well in 100 µL of medium into a 96-well white, clear-bottom plate. Incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the cells and replace it with 50 µL of the compound dilutions. Include a vehicle control.
-
Pre-incubate for 1 hour at 37°C.
-
Prepare a solution of a suitable stimulus, such as human IL-1β (final concentration of 10 ng/mL), in serum-free DMEM.
-
Add 50 µL of the stimulus to the wells. Add 50 µL of medium to unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™) to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control after subtracting the signal from the unstimulated control.
-
Determine the IC50 value by plotting the dose-response curve.
-
Application Note 3: Cell Viability Assay
A cell viability assay is crucial to ensure that the observed inhibition in functional assays is due to specific pathway modulation and not general cytotoxicity. This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).
Experimental Workflow
Caption: Workflow for the cell viability/cytotoxicity assay.
Protocol: ATP-Based Viability Assay (CellTiter-Glo®)
-
Cell Preparation:
-
Use the same cell type as in the primary functional assay (e.g., PBMCs, THP-1).
-
Seed cells in a 96-well solid white plate at a density appropriate for the chosen incubation time (e.g., 1 x 10⁵ cells/well for PBMCs).
-
-
Assay Procedure:
-
Prepare a wide range of serial dilutions of this compound.
-
Add the compound dilutions to the cells. Include a vehicle control (0% cytotoxicity) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent for 100% cytotoxicity).
-
Incubate the plate for a period relevant to the functional assays (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.
-
The selectivity index (SI) can be calculated as CC50 / IC50. A higher SI value indicates a better safety profile.
-
Data Presentation
The efficacy and selectivity of this compound can be summarized in a table for clear comparison of results across different cell-based assays.
| Assay Type | Cell Line | Stimulus | Measured Endpoint | IC50 / CC50 (nM) |
| Biochemical Assay | - | - | IRAK-4 Kinase Activity | 21[1] |
| Functional Assay | Human PBMCs | LPS | TNF-α Release | User-determined value |
| Functional Assay | HEK293-NFκB Reporter | IL-1β | Luciferase Activity | User-determined value |
| Cytotoxicity Assay | Human PBMCs | - | Cell Viability (ATP) | User-determined value |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. updatesplus.co.uk [updatesplus.co.uk]
- 4. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AS2444697 in the 5/6 Nephrectomized Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AS2444697, a novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor, in the 5/6 nephrectomized (Nx) rat model of chronic kidney disease (CKD). The provided protocols and data are based on established research to guide further investigation into the therapeutic potential of this compound.
Introduction
Chronic kidney disease is characterized by a progressive loss of renal function, often culminating in end-stage renal disease. Inflammation is a key driver in the progression of CKD.[1] Interleukin-1 (IL-1) and Toll-like receptor (TLR) signaling pathways play a crucial role in mediating this inflammatory response, with IRAK-4 being a pivotal downstream kinase.[1][2] this compound is a potent and selective inhibitor of IRAK-4, demonstrating anti-inflammatory properties.[3][4] The 5/6 nephrectomy model in rats is a widely used and clinically relevant model to induce CKD, mimicking the progressive nature of the human disease.[5][6] This document outlines the experimental application of this compound in this model, detailing its renoprotective effects.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting IRAK-4, a key serine/threonine kinase in the IL-1R/TLR signaling cascade.[1][7] This inhibition blocks the activation of downstream proinflammatory mediators, thereby reducing renal inflammation.[1] In the context of the 5/6 nephrectomized rat model, this compound has been shown to suppress the progression of chronic renal failure through its anti-inflammatory action.[1]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
5/6 Nephrectomy Surgical Procedure
The 5/6 nephrectomy is typically performed in a two-step surgical procedure to induce chronic kidney disease in rats.[8][9][10]
Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old, 200-250 g) are commonly used.[5]
Anesthesia: Anesthesia can be induced and maintained using isoflurane or an intraperitoneal injection of an anesthetic cocktail (e.g., ketamine/xylazine).[5][9]
Step 1: Left Kidney Partial Nephrectomy
-
Make a midline or flank incision to expose the left kidney.
-
Gently dissect the kidney from the surrounding adrenal gland and fat tissue.
-
Ligate two of the three branches of the left renal artery. Alternatively, the upper and lower poles of the kidney can be surgically excised.[5][10] This results in the removal of approximately 2/3 of the left kidney mass.
-
Ensure hemostasis before closing the incision in layers.
Step 2: Right Kidney Total Nephrectomy
-
One week after the first surgery, perform a second operation.
-
Make an incision to expose the right kidney.
-
Ligate the right renal artery and vein, as well as the ureter.
-
Remove the entire right kidney.[5]
-
Close the incision in layers.
Post-operative Care:
-
Administer analgesics as required.
-
Monitor animals for signs of distress, infection, and dehydration.
-
Allow a recovery period of at least one week before initiating treatment.
This compound Administration
Formulation: this compound hydrochloride can be suspended in a vehicle such as 0.5% methylcellulose for oral administration.
Dosing:
-
This compound has been shown to be effective when administered orally twice daily.[1]
-
Dose-dependent effects have been observed at concentrations ranging from 0.3 to 3 mg/kg.[1][3]
-
A sham-operated group and a vehicle-treated 5/6 Nx group should be included as controls.
Treatment Duration: A treatment period of six weeks has been demonstrated to be sufficient to observe significant renoprotective effects.[1]
Figure 2: Experimental workflow for this compound treatment.
Data Presentation
The efficacy of this compound in the 5/6 nephrectomized rat model can be assessed by monitoring various biochemical and histological parameters.
Table 1: Effects of this compound on Renal Function and Systemic Inflammation
| Parameter | Sham | 5/6 Nx + Vehicle | 5/6 Nx + this compound (0.3 mg/kg) | 5/6 Nx + this compound (1 mg/kg) | 5/6 Nx + this compound (3 mg/kg) |
| Urinary Protein Excretion (mg/day) | Low | Significantly Increased | Dose-dependent Reduction | Dose-dependent Reduction | Significant Reduction |
| Plasma Creatinine (mg/dL) | Normal | Significantly Increased | Decreased | Decreased | Significantly Decreased |
| Blood Urea Nitrogen (mg/dL) | Normal | Significantly Increased | Decreased | Decreased | Significantly Decreased |
| Creatinine Clearance (mL/min) | Normal | Significantly Decreased | Attenuated Decline | Attenuated Decline | Significant Attenuation |
| Plasma C-reactive protein (µg/mL) | Low | Increased | Reduced | Reduced | Significantly Reduced |
Data summarized from Kondo et al., 2014.[1]
Table 2: Effects of this compound on Renal Pro-inflammatory Cytokine mRNA Expression
| Gene | Sham | 5/6 Nx + Vehicle | 5/6 Nx + this compound (3 mg/kg) |
| IL-1β | Baseline | Significantly Increased | Significantly Reduced |
| IL-6 | Baseline | Significantly Increased | Significantly Reduced |
| TNF-α | Baseline | Increased | Reduced |
| MCP-1 | Baseline | Significantly Increased | Significantly Reduced |
Data summarized from Kondo et al., 2014.[1]
Table 3: Histopathological Findings
| Parameter | 5/6 Nx + Vehicle | 5/6 Nx + this compound (3 mg/kg) |
| Glomerulosclerosis | Severe | Significantly Prevented |
| Interstitial Fibrosis | Severe | Significantly Prevented |
Data summarized from Kondo et al., 2014.[1]
Key Experimental Outcomes
Treatment with this compound in the 5/6 nephrectomized rat model leads to:
-
Improved Renal Function: Demonstrated by a dose-dependent reduction in urinary protein excretion, plasma creatinine, and blood urea nitrogen, along with an attenuation of the decline in creatinine clearance.[1]
-
Anti-inflammatory Effects: Evidenced by a significant reduction in the renal mRNA expression of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1, as well as a decrease in plasma levels of these cytokines and C-reactive protein.[1]
-
Structural Preservation: Histological analysis reveals that this compound treatment prevents the development of glomerulosclerosis and interstitial fibrosis.[1][3]
-
Blood Pressure Neutrality: Importantly, the renoprotective effects of this compound are achieved without significantly affecting blood pressure.[1]
Conclusion
This compound demonstrates significant renoprotective effects in the 5/6 nephrectomized rat model of chronic kidney disease. Its mechanism of action, centered on the inhibition of IRAK-4 and the subsequent suppression of inflammation, presents a promising therapeutic strategy for the treatment of CKD. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other IRAK-4 inhibitors in the management of renal disease.
References
- 1. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 7. glpbio.com [glpbio.com]
- 8. youtube.com [youtube.com]
- 9. 5/6 nephrectomy model of rats and experimental groups [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Application Note: AS2444697, a Potent IRAK4 Inhibitor for Studying Inflammatory Signaling in Primary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] Upon activation by pathogen-associated molecular patterns (PAMPs) or inflammatory cytokines, IRAK4 is recruited to the Myddosome signaling complex, where its kinase activity is essential for initiating a cascade that leads to the activation of NF-κB and MAPK pathways.[1][3][4] This results in the production of pro-inflammatory cytokines and chemokines. Due to its pivotal role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2]
AS2444697 is a potent and selective small molecule inhibitor of IRAK4 kinase activity.[5] Its ability to suppress the production of key inflammatory mediators makes it an invaluable tool for investigating the function of IRAK4 in innate immune responses, particularly in primary human cells. This document provides detailed protocols for using this compound to study IRAK4 function in primary human peripheral blood mononuclear cells (PBMCs).
This compound Properties
The quantitative data for this compound is summarized below, highlighting its potency and selectivity, which are crucial for its use as a chemical probe in cellular studies.
| Property | Value | Source |
| Target | Interleukin-1 receptor-associated kinase 4 (IRAK4) | [5] |
| Mechanism of Action | Kinase Inhibitor | [5] |
| Biochemical IC₅₀ | 21 nM | [5][6] |
| Selectivity | >30-fold selective for IRAK4 over IRAK1 | |
| Biological Activity | Inhibits LPS-induced TNF-α and IL-6 production in human PBMCs | |
| Formulation | For in vitro stock solutions, dissolve in DMSO | [4] |
IRAK4 Signaling Pathway and Inhibition by this compound
IRAK4 acts downstream of TLRs and the adaptor protein MyD88. Its kinase activity is required for the subsequent phosphorylation and activation of IRAK1, leading to downstream signaling. This compound specifically blocks this kinase activity, thereby inhibiting the entire downstream cascade.
Caption: IRAK4 signaling cascade initiated by LPS-TLR4 engagement and site of inhibition by this compound.
Experimental Workflow for Studying IRAK4 Inhibition
The following workflow provides a general overview of the experimental process for assessing the effect of this compound on primary cell function.
Caption: General experimental workflow for assessing IRAK4 inhibition in primary cells.
Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation. This is a standard method for obtaining a mixed population of primary immune cells, including lymphocytes and monocytes.[7][8]
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Refrigerated centrifuge with swinging-bucket rotor
Procedure:
-
Carefully dilute the whole blood 1:1 with sterile PBS at room temperature.
-
In a new 50 mL conical tube, add 15 mL of Ficoll-Paque medium.
-
Slowly and carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the layer below.
-
Collect the distinct buffy coat layer containing the PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL tube.
-
Wash the collected cells by adding sterile PBS to a final volume of 45 mL. Mix gently.
-
Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
-
Resuspend the cells at the desired concentration (e.g., 1 x 10⁶ cells/mL) in complete RPMI-1640 for subsequent experiments.
Protocol 2: Assessment of this compound-Mediated Inhibition of Cytokine Production
This assay measures the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from stimulated PBMCs.
Materials:
-
Isolated Human PBMCs (from Protocol 1)
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Lipopolysaccharide (LPS) from E. coli (stock solution in sterile water or PBS)
-
DMSO (vehicle control)
-
96-well flat-bottom cell culture plates
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Plate 1 x 10⁵ PBMCs per well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640.
-
Prepare serial dilutions of this compound in complete RPMI-1640. A typical final concentration range to test would be 1 nM to 1 µM. Also prepare a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Add 50 µL of the diluted this compound or DMSO vehicle to the appropriate wells. Include "no inhibitor" control wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a 4X working solution of LPS (e.g., 400 ng/mL for a final concentration of 100 ng/mL).
-
Add 50 µL of the LPS working solution to all wells except for the "unstimulated" control wells. Add 50 µL of medium to the unstimulated wells. The final volume in all wells should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the log of the this compound concentration and calculate the IC₅₀ value for inhibition of cytokine production.
Protocol 3: Analysis of IRAK4 Pathway Phosphorylation by Western Blot
This protocol is used to confirm that this compound inhibits the signaling cascade upstream of cytokine production by assessing the phosphorylation status of key downstream proteins like IRAK1.[9]
Materials:
-
Isolated Human PBMCs (from Protocol 1)
-
6-well cell culture plates
-
This compound and LPS (as in Protocol 2)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1, anti-IRAK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed 2-5 x 10⁶ PBMCs per well in a 6-well plate.
-
Allow cells to rest for at least 2 hours.
-
Pre-treat cells with this compound (e.g., 200 nM) or DMSO vehicle for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for a short time course (e.g., 0, 15, 30, and 60 minutes).
-
To stop the stimulation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein samples, add Laemmli sample buffer, and denature by boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total IRAK1 and a loading control like β-actin to confirm equal protein loading.
Data Interpretation
Successful application of this compound should demonstrate a clear, dose-dependent inhibition of IRAK4-mediated cellular responses.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Formulation of AS2444697
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical mediator in the toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1][2][3][4] By targeting IRAK-4, this compound effectively suppresses the production of pro-inflammatory cytokines, demonstrating therapeutic potential in models of inflammatory and autoimmune diseases, particularly in diabetic nephropathy and chronic kidney disease.[1][2][3][5] These application notes provide detailed protocols for the in vivo dosing and formulation of this compound based on preclinical studies in rodent models.
Signaling Pathway of IRAK-4 Inhibition by this compound
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK-4. This disrupts the downstream signaling cascade that leads to the activation of NF-κB and MAP kinases, and subsequent transcription of inflammatory genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Western blot protocol to show AS2444697 target engagement
Assessing AS2444697 Target Engagement Using Western Blot Analysis of IRAK-1 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune diseases.[3] IRAK-4 acts as a master kinase, phosphorylating downstream targets, including IRAK-1, which leads to the activation of transcription factors like NF-κB and AP-1 and the subsequent production of pro-inflammatory cytokines.[3][4] Demonstrating that a compound engages its intended target is a crucial step in drug development. This application note provides a detailed protocol for a Western blot-based assay to confirm the target engagement of this compound by measuring the inhibition of IRAK-1 phosphorylation at Threonine 209 (Thr209), a direct downstream event of IRAK-4 kinase activity.
Principle
This assay quantifies the extent of IRAK-1 phosphorylation at Thr209 in a cellular context. Upon stimulation with an agonist such as Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β), IRAK-4 is activated and subsequently phosphorylates IRAK-1. Pre-treatment of cells with the IRAK-4 inhibitor this compound is expected to decrease the level of phosphorylated IRAK-1 (p-IRAK-1) in a dose-dependent manner. This change is detected by Western blot using specific antibodies against p-IRAK-1 (Thr209) and total IRAK-1. A loading control, such as β-actin, is used to ensure equal protein loading across samples.
Experimental Protocols
Materials and Reagents
-
Cell Line: THP-1 (human monocytic leukemia cell line) or HEK293 cells stably expressing IL-1R.
-
This compound: Prepare a stock solution in DMSO.
-
Stimulus: Lipopolysaccharide (LPS) from E. coli or recombinant human IL-1β.
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-IRAK-1 (Thr209)
-
Primary Antibody: Rabbit anti-total IRAK-1
-
Primary Antibody: Mouse anti-β-actin
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.
-
Reagents for Western Blot:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-15% gradient gel)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
-
Procedure
1. Cell Culture and Treatment a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. For THP-1 cells, a density of 1 x 10^6 cells/well is recommended. c. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. d. Stimulate the cells with LPS (e.g., 100 ng/mL) or IL-1β (e.g., 10 ng/mL) for 15-30 minutes. An unstimulated control group should also be included.
2. Cell Lysis and Protein Quantification a. After treatment, aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Transfer a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/3 volume of 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a precast polyacrylamide gel. d. Run the gel at 100-150V until the dye front reaches the bottom. e. Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system according to the manufacturer's instructions.
4. Immunoblotting a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against phospho-IRAK-1 (Thr209) (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated goat anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. g. Capture the chemiluminescent signal using an imaging system.
5. Stripping and Re-probing (Optional but Recommended) a. To normalize for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed for total IRAK-1 and a loading control. b. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature. c. Wash the membrane thoroughly with TBST. d. Block the membrane again for 1 hour. e. Incubate with the primary antibody for total IRAK-1 (e.g., 1:1000 dilution) overnight at 4°C. f. Repeat the washing and secondary antibody incubation steps as described above. g. After imaging, the membrane can be stripped again and re-probed for β-actin (e.g., 1:1000 dilution) following the same procedure.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table. The band intensities for p-IRAK-1, total IRAK-1, and β-actin should be quantified using densitometry software (e.g., ImageJ). The ratio of p-IRAK-1 to total IRAK-1 should be calculated and then normalized to the β-actin signal to correct for loading differences. The results can be expressed as a percentage of the stimulated control.
| Treatment Group | p-IRAK-1 / Total IRAK-1 (Normalized to β-actin) | % Inhibition of IRAK-1 Phosphorylation |
| Unstimulated Control | Baseline | - |
| Stimulated Control (Vehicle) | 1.00 (by definition) | 0% |
| This compound (0.1 µM) | [Insert Value] | [Calculate Value] |
| This compound (1 µM) | [Insert Value] | [Calculate Value] |
| This compound (10 µM) | [Insert Value] | [Calculate Value] |
Mandatory Visualizations
Caption: IRAK-4 Signaling Pathway and the inhibitory action of this compound.
Caption: Western Blot experimental workflow for assessing this compound target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists | MRC PPU [ppu.mrc.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AS2444697 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for AS2444697, focusing on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a crucial role in the innate immune response. By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, making it a valuable tool for research in inflammation and autoimmune diseases.[1][2]
Q2: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). Published data indicates a solubility of at least 8.66 mg/mL (20 mM) with gentle warming, and other sources report solubility of ≥ 12.5 mg/mL in DMSO. Its aqueous solubility is low, which is a common challenge with many small molecule kinase inhibitors.
Q3: What is the recommended solvent for preparing a stock solution?
Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in anhydrous DMSO. This stock solution can then be diluted into your aqueous experimental buffer.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this, which are detailed in the Troubleshooting Guide section below.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound for in vitro and in vivo experiments.
Issue 1: this compound powder will not dissolve in aqueous buffer.
Cause: this compound has low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is not recommended.
Solution:
-
Prepare a DMSO Stock Solution: Always begin by preparing a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (e.g., in a 37°C water bath).
-
Serial Dilution: Serially dilute the DMSO stock solution into your aqueous buffer of choice to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. Mix immediately upon addition.
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts in your experiments.
Issue 2: The compound dissolves in the DMSO stock but precipitates upon dilution into the aqueous buffer.
This is the most common solubility issue. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for precipitation upon dilution.
Issue 3: Inconsistent or non-reproducible experimental results.
Cause: This may be due to the precipitation of this compound in the experimental medium, leading to a lower effective concentration of the inhibitor.
Solution:
-
Visual Inspection: Before each experiment, visually inspect your final working solutions for any signs of precipitation or cloudiness.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from your DMSO stock immediately before use. Do not store diluted aqueous solutions of this compound.
-
Centrifugation: If you suspect microprecipitation, you can centrifuge your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. Note that this will reduce the actual concentration of the compound in your solution.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 8.66 | 20 | With gentle warming. |
| DMSO | ≥ 12.5 | ≥ 28.9 | --- |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 | ≥ 2.89 | For in vivo use. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 | ≥ 2.89 | For in vivo use. |
Data compiled from publicly available datasheets.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound. The molecular weight of this compound is 432.86 g/mol . To prepare a 10 mM stock solution, you would dissolve 4.33 mg in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the solid this compound in a sterile microcentrifuge tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Preparing Aqueous Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, TRIS, HEPES)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm your aqueous buffer to room temperature or 37°C. This can sometimes help to increase the solubility of the compound.
-
Perform serial dilutions of the DMSO stock solution to prepare an intermediate stock at a higher concentration than your final working concentration. This helps to minimize the amount of DMSO added to your final solution.
-
To prepare the final working solution, add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer while gently vortexing. Crucially, the final concentration of DMSO should be kept as low as possible (ideally ≤ 0.5% v/v).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
Protocol 3: A General Method for Assessing the Aqueous Solubility of this compound
This protocol provides a general method to estimate the kinetic aqueous solubility of this compound in a buffer of your choice.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity)
Procedure:
-
Prepare a series of dilutions of your 10 mM this compound stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).
-
Add a small, fixed volume of each DMSO dilution of this compound to the corresponding wells (e.g., 2 µL), so that the final DMSO concentration is 1%. Also include a DMSO-only control.
-
Mix the plate gently and let it equilibrate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.
-
The concentration at which you observe a significant increase in absorbance compared to the DMSO control is an estimation of the kinetic aqueous solubility of this compound in that specific buffer.
Signaling Pathway
This compound is an inhibitor of IRAK4, a critical kinase in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting Inconsistent In Vivo Results with AS2444697
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AS2444697 in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges during your research.
Frequently Asked Questions (FAQs)
Q1: We observe high variability in the therapeutic response to this compound between individual animals in the same cohort. What are the potential causes?
A1: Inter-animal variability is a common challenge in in vivo studies. Several factors could contribute to inconsistent responses with this compound:
-
Formulation and Administration: Inconsistent formulation preparation can lead to variations in compound solubility and bioavailability. Ensure the formulation is homogeneous and that this compound has not precipitated. Administration techniques, such as oral gavage or intraperitoneal injection, should be highly consistent across all animals.
-
Pharmacokinetics (PK): Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can significantly impact exposure levels. Consider a pilot PK study to assess the variability in plasma concentrations of this compound in your animal model.
-
Animal Health and Genetics: Underlying health issues or genetic heterogeneity within the animal cohort can affect the biological response to the inhibitor. Ensure the use of healthy, age-matched animals from a reputable supplier. The genetic background of the mouse or rat strain can also influence the immune response and drug metabolism.
-
Disease Model Induction: Inconsistent induction of the disease model can lead to variability in the baseline pathology, making it difficult to assess the true efficacy of the compound.
Q2: this compound shows potent activity in our in vitro assays, but we are not observing the expected efficacy in our in vivo model. What should we investigate?
A2: A discrepancy between in vitro potency and in vivo efficacy is a frequent hurdle in drug development. Here are key areas to troubleshoot:
-
Bioavailability and Target Engagement: The compound may not be reaching its target tissue at a sufficient concentration to inhibit IRAK-4. Poor oral bioavailability or rapid clearance can limit exposure. A pharmacokinetic study to measure plasma and tissue concentrations of this compound is highly recommended.
-
Dose Selection: The in vivo dose may be insufficient. Dose-response studies are crucial to establish a clear relationship between the administered dose and the biological effect. Published studies have shown this compound to be efficacious in a dose-dependent manner in rodent models.[1][2]
-
Off-Target Effects: While this compound is a selective IRAK-4 inhibitor, off-target activities at higher concentrations cannot be entirely ruled out and could lead to unexpected biological effects or toxicity that might mask the intended therapeutic outcome.
-
Compound Stability: Assess the stability of this compound in the formulation and under physiological conditions. Degradation of the compound will reduce its effective concentration.
Q3: We are observing unexpected toxicity or adverse effects in our animal models. What could be the cause?
A3: Unexpected toxicity can arise from several factors:
-
Formulation Vehicle: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration.
-
Off-Target Pharmacology: At higher doses, this compound might inhibit other kinases or cellular targets, leading to toxicity. A thorough review of the compound's selectivity profile is advisable.
-
Exaggerated Pharmacology: The intended pharmacological effect of inhibiting the IRAK-4 pathway might be too profound in the specific disease model, leading to adverse consequences. The innate immune system plays a crucial role in host defense, and its suppression can increase susceptibility to infections.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| IRAK-4 IC₅₀ | 21 nM | Biochemical Assay | |
| Selectivity | >30-fold vs IRAK-1 | Biochemical Assay |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Chronic Kidney Disease (5/6 Nephrectomy)
| Dose (mg/kg, twice daily) | Reduction in Urinary Protein Excretion | Reference |
| 0.3 | Dose-dependent reduction | |
| 1 | Dose-dependent reduction | |
| 3 | Significant reduction | [2] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Diabetic Nephropathy (KK/Aʸ mice)
| Dose | Effect on Albuminuria | Reference |
| Dose-dependent | Significant improvement | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Rodent Model of Kidney Disease
-
Animal Model: Utilize an established model of kidney disease, such as the 5/6 nephrectomy model in rats or a diabetic mouse model (e.g., KK/Aʸ or db/db mice).
-
Compound Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose for oral administration. Ensure the suspension is homogeneous before each administration.
-
Dosing: Administer this compound orally (e.g., via gavage) at a range of doses (e.g., 0.3-3 mg/kg) once or twice daily, as determined by the compound's pharmacokinetic profile. A vehicle control group should be included.
-
Treatment Duration: The treatment period will depend on the specific model and endpoints but can range from several weeks to months. For instance, a 4-week administration has shown efficacy in diabetic mice.[1]
-
Efficacy Readouts: Monitor key indicators of kidney function and damage, such as urinary albumin or protein excretion, serum creatinine, and blood urea nitrogen (BUN).
-
Histopathology: At the end of the study, collect kidney tissues for histological analysis to assess structural changes like glomerulosclerosis and interstitial fibrosis.
-
Biomarker Analysis: Measure relevant inflammatory biomarkers in plasma and kidney tissue (e.g., IL-6, TNF-α) to confirm the anti-inflammatory mechanism of action.[1][2]
Visualizations
Below are diagrams to illustrate key concepts related to this compound.
Caption: Simplified IRAK-4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.
References
- 1. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor this compound through anti-inflammatory action in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize AS2444697 toxicity in cell lines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AS2444697, a potent IRAK-4 inhibitor. Our goal is to help you minimize toxicity and achieve consistent, reproducible results in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] IRAK-4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[3] By inhibiting IRAK-4, this compound blocks the downstream activation of signaling cascades, such as the NF-κB pathway, which ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4][5]
Q2: What are the key in vitro activities of this compound?
This compound has demonstrated potent inhibitory effects in both enzymatic and cellular assays. The key reported IC50 values, representing the concentration required to inhibit 50% of the target's activity, are summarized below.
| Target/Assay | IC50 Value | Reference |
| IRAK-4 (enzymatic assay) | 21 nM | [2][4] |
| LPS-induced TNF-α production (cellular assay) | 47 nM | [4] |
| IL-1β-induced IL-6 production (cellular assay) | 250 nM | [4] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical to maintaining the compound's activity and avoiding solubility issues that can mimic toxicity.
-
Solvent: this compound is soluble in DMSO.[1][4] It is recommended to use newly opened, anhydrous DMSO to prepare the initial high-concentration stock solution.
-
Preparation: To prepare a 20 mM stock solution in DMSO, dissolve 8.66 mg of this compound (MW: 432.86 g/mol ) in 1 mL of DMSO. Gentle warming and sonication can aid dissolution.[1]
-
Storage: Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: I am observing high levels of cell death, even at concentrations where I expect to see only target inhibition. What are the common causes?
High toxicity can stem from several factors. Use the following checklist to troubleshoot the issue:
-
Check Solvent Concentration: The final concentration of DMSO in your cell culture medium should typically be ≤ 0.1% to avoid solvent-induced toxicity. Prepare intermediate dilutions of your stock solution in culture medium to ensure the final DMSO concentration remains low.
-
Confirm Compound Solubility: this compound may precipitate when a concentrated DMSO stock is diluted into an aqueous culture medium. Precipitates can cause mechanical damage to cells and lead to inaccurate, artificially high toxicity readings.
-
Solution: Visually inspect the medium for any precipitation after adding the compound. If observed, try lowering the working concentration or using a different dilution strategy. Preparing the final working solution in a serum-free medium before adding it to cells cultured in a serum-containing medium can sometimes help.
-
-
Assess Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is crucial to perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal, non-toxic concentration range for your specific cell line.
-
Consider Off-Target Effects: While this compound is over 30-fold selective for IRAK-4 over IRAK-1, it shows less than 10-fold selectivity against other kinases, including PDGFRα, PDGFRβ, TrkA, TrkC, and FLT3.[4] At higher concentrations, inhibition of these kinases could contribute to unexpected toxicity. If you suspect off-target effects, consider using a structurally different IRAK-4 inhibitor as a control.
Q5: My results are inconsistent between experiments. What could be the cause?
Reproducibility issues often trace back to compound handling and experimental setup.
-
Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] If in doubt, prepare a fresh stock solution from the solid compound.
-
Incomplete Solubilization: Make sure the compound is fully dissolved in DMSO before making further dilutions. Incomplete dissolution will lead to inconsistent final concentrations.
-
Assay Choice: The choice of cytotoxicity assay can significantly impact results.[6] Metabolic assays like MTT or MTS measure mitochondrial activity, which can be affected by the compound without directly causing cell death.[7][8] This can lead to an over- or underestimation of toxicity.[8]
-
Recommendation: Corroborate results from metabolic assays with direct cell counting methods (e.g., Trypan Blue exclusion) or imaging-based assays that quantify cell numbers.[7]
-
Q6: How do I determine the optimal working concentration for my experiments?
The optimal concentration will inhibit IRAK-4 activity without causing significant cell death. The workflow below outlines a strategy for determining this range.
Caption: Workflow for optimizing this compound concentration.
Signaling Pathway
This diagram illustrates the simplified TLR4/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits IRAK-4, a key mediator in inflammatory signaling.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol provides a method to quantify cell viability and determine the cytotoxic concentration of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your complete culture medium. Remember to include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
Protocol 2: Measurement of Cytokine Inhibition by ELISA
This protocol is for assessing the on-target effect of this compound by measuring its ability to inhibit the production of a downstream cytokine like TNF-α.
-
Cell Seeding: Seed cells (e.g., peripheral blood mononuclear cells or a relevant cell line) in a 96-well plate.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (as determined by the viability assay) for 1-2 hours.
-
Stimulation: Induce cytokine production by adding a stimulant. For example, add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to stimulate TNF-α production. Include a "stimulated control" (LPS only) and an "unstimulated control" (no LPS, no compound).
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform a standard sandwich ELISA for your cytokine of interest (e.g., human TNF-α) on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the "stimulated control".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
AS2444697 selectivity against other IRAK family members
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing AS2444697, a potent and selective IRAK4 inhibitor, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It functions by competing with ATP for binding to the kinase domain of IRAK4, thereby inhibiting its catalytic activity. This blockade of IRAK4 prevents the downstream phosphorylation of IRAK1 and subsequent activation of inflammatory signaling pathways.
Q2: What is the selectivity profile of this compound against other IRAK family members?
This compound exhibits high selectivity for IRAK4. It is approximately 30-fold more selective for IRAK4 over IRAK1.[1] There is limited information regarding its activity against IRAK2 and IRAK3. This is likely because IRAK2 and IRAK3 are considered pseudokinases, possessing little to no catalytic activity, and are therefore not primary targets for kinase inhibitors.[2]
Q3: Why is there no IC50 value for this compound against IRAK2 and IRAK3?
IRAK2 and IRAK3 (also known as IRAK-M) are classified as pseudokinases.[2] Unlike IRAK1 and IRAK4, they lack key amino acid residues in their kinase domains that are essential for catalytic activity. Consequently, they do not exhibit significant kinase activity, and traditional inhibition assays to determine IC50 values are not applicable. Their roles in signaling are thought to be primarily structural or regulatory.
Q4: What are the known downstream effects of this compound treatment in cellular assays?
In vitro, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[1] This demonstrates its ability to effectively block the TLR/IRAK4 signaling cascade. In vivo studies have also highlighted its anti-inflammatory and renoprotective effects.[3]
Quantitative Data
The following table summarizes the known inhibitory activity of this compound against IRAK family members.
| Kinase | IC50 (nM) | Selectivity vs. IRAK4 | Reference |
| IRAK4 | 21 | - | [1] |
| IRAK1 | ~630 | 30-fold | [1] |
| IRAK2 | Not Applicable | - | [2] |
| IRAK3 | Not Applicable | - | [2] |
Experimental Protocols & Methodologies
While the specific proprietary protocol for determining the IC50 of this compound is not publicly available, a general methodology for assessing IRAK4 kinase inhibition in a biochemical assay is provided below. This protocol is based on standard kinase assay principles.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
IRAK4-specific substrate (e.g., a peptide or protein substrate)
-
This compound (or other test inhibitors)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates
Procedure:
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Add the diluted inhibitor or vehicle control to the wells of a microplate.
-
Add the recombinant IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the IRAK4 substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity using a suitable detection method. This could involve measuring the amount of ADP produced or detecting the phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Troubleshooting Guide
Problem 1: No or low inhibition of IRAK4 activity observed in a biochemical assay.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Troubleshooting: Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wider range of concentrations to ensure you are testing within the inhibitory range.
-
-
Possible Cause 2: Inactive enzyme.
-
Troubleshooting: Ensure the recombinant IRAK4 enzyme is active. Include a positive control (a known IRAK4 inhibitor) and a negative control (vehicle only) in your assay.
-
-
Possible Cause 3: High ATP concentration.
-
Troubleshooting: As this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay can compete with the inhibitor and reduce its apparent potency. Optimize the ATP concentration, ideally using a concentration close to the Km of IRAK4 for ATP.
-
Problem 2: Discrepancy between biochemical IC50 and cellular potency.
-
Possible Cause 1: Cell permeability.
-
Troubleshooting: this compound may have poor permeability into the specific cell type you are using. Consider using a different cell line or performing permeabilization experiments (though this can introduce other artifacts).
-
-
Possible Cause 2: Efflux pumps.
-
Troubleshooting: The cells may express efflux pumps that actively remove this compound, reducing its intracellular concentration. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
-
-
Possible Cause 3: Off-target effects in cells.
-
Troubleshooting: The observed cellular phenotype may be due to off-target effects of this compound. It is important to perform downstream target engagement assays, such as measuring the phosphorylation of IRAK1, to confirm that the cellular effects are mediated through IRAK4 inhibition.
-
Problem 3: High background signal in the kinase assay.
-
Possible Cause 1: Contaminated reagents.
-
Troubleshooting: Use fresh, high-quality reagents. Ensure that the kinase buffer and other components are free of contaminants that may interfere with the detection method.
-
-
Possible Cause 2: Non-specific binding.
-
Troubleshooting: The inhibitor or other assay components may be binding non-specifically to the microplate. Consider using plates with a different surface coating or adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer.
-
Problem 4: Inconsistent results between experiments.
-
Possible Cause 1: Pipetting errors.
-
Troubleshooting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Use calibrated pipettes.
-
-
Possible Cause 2: Variability in incubation times or temperatures.
-
Troubleshooting: Strictly adhere to the optimized incubation times and temperatures for all steps of the assay.
-
-
Possible Cause 3: Freeze-thaw cycles of reagents.
-
Troubleshooting: Aliquot reagents, particularly the enzyme and inhibitor stock solutions, to avoid repeated freeze-thaw cycles which can lead to degradation.
-
References
best practices for preparing AS2444697 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling AS2444697 stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: A stock solution of up to 20 mM can be prepared in DMSO, which may require gentle warming to fully dissolve the compound. Some suppliers indicate a solubility of at least 12.5 mg/mL (28.88 mM) in new, anhydrous DMSO.[2]
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored at -20°C.[1] It is also recommended to desiccate the compound during storage.
Q4: What are the recommended storage conditions and stability for this compound stock solutions?
A4: Once prepared, stock solutions should be aliquoted and stored in tightly sealed vials.[3] For short-term storage, -20°C for up to one month is recommended.[2][3] For longer-term storage, -80°C for up to six months is advisable.[2] It is best to avoid repeated freeze-thaw cycles.[2]
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound is orally active and has been used in animal models.[2][4] Specific formulations for in vivo use often involve a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO. | The concentration may be too high, or the compound may not be fully soluble at room temperature. The quality of the DMSO may also be a factor. | Try gentle warming of the solution to aid dissolution. Sonication can also be used to help dissolve the compound.[2] Ensure you are using high-quality, anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.[2] |
| Precipitation observed in the stock solution after freezing and thawing. | The compound may have come out of solution during the freeze-thaw cycle. This can be due to the concentration being close to the solubility limit. | Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[3] If precipitation is still present, gently warm and vortex the solution to ensure it is fully redissolved before making further dilutions. To avoid this, it is highly recommended to prepare aliquots to minimize the number of freeze-thaw cycles.[2] |
| Inconsistent experimental results. | This could be due to degradation of the compound in the stock solution or inaccurate concentration due to incomplete dissolution. | Prepare fresh stock solutions regularly, at least once a month if stored at -20°C.[3] Always ensure the compound is fully dissolved before use. Confirm the exact molecular weight from the batch-specific certificate of analysis to calculate the precise concentration. |
Quantitative Data Summary
The solubility of this compound in DMSO is summarized in the table below. Note that the molecular weight can vary slightly between batches, which will affect the calculated molarity.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 8.66 | 20 | Gentle warming may be required. |
| DMSO | ≥ 12.5 | ≥ 28.88 | Use of newly opened, anhydrous DMSO is recommended.[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[3]
-
Weighing: Weigh out the desired amount of this compound in a suitable container. For example, to prepare 1 mL of a 10 mM solution (using a molecular weight of 432.86 g/mol ), you would need 4.33 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution (e.g., in a 37°C water bath) for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. This will minimize contamination and degradation from repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor bioavailability of AS2444697 in animal studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the IRAK-4 inhibitor, AS2444697. The primary focus is to address observations of poor bioavailability or inconsistent exposure in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported oral bioavailability?
This compound is an orally active and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key enzyme in inflammatory signaling pathways.[1][2][3] It has shown efficacy in rat models of arthritis and chronic kidney disease.[3]
Contrary to concerns about poor bioavailability, this compound has been reported to have good oral bioavailability in preclinical species. A reported study observed an oral bioavailability (F%) of 50% in rats and 78% in dogs .[1] After a 3 mg/kg oral dose in rats, the maximum plasma concentration (Tmax) was reached in 1 hour, with a terminal half-life of approximately 2.7-2.9 hours.[1]
Given this information, if you are observing low or inconsistent exposure, the issue may stem from the formulation, dose administration, or other experimental variables rather than the inherent properties of the compound.
Q2: My in-house study suggests poor exposure of this compound. What are the potential causes?
Several factors can lead to lower-than-expected plasma concentrations in an animal study. Here are the most common areas to troubleshoot:
-
Inadequate Formulation: The compound may not be fully dissolved or may be precipitating out of the vehicle before or after administration. This compound is soluble in DMSO, but its aqueous solubility is expected to be low, a common trait for kinase inhibitors.[4][5][6][7]
-
Improper Administration: Errors in oral gavage technique can lead to incomplete dosing. For compounds requiring suspension, inadequate re-suspension before each dose can result in inconsistent delivery.
-
Physicochemical Stability: The compound could be unstable in the chosen formulation, leading to degradation over the course of the study.
-
Animal-specific Factors: Issues such as fasting state, gastrointestinal pH, and interactions with other administered substances can affect absorption.
Q3: How can I improve the formulation of this compound for oral dosing in rats?
Since this compound is a crystalline solid with high DMSO solubility, it is likely a poorly water-soluble compound.[3] The key to good oral absorption is to ensure the drug is in a dissolved state in the gastrointestinal tract. Below are several formulation strategies, ranging from simple to advanced.
-
Strategy 1: Co-Solvent/Surfactant System: This is often the first approach for discovery-phase studies. A combination of solvents and surfactants can increase the solubility and maintain the drug in solution.
-
Strategy 2: Amorphous Solid Dispersions (ASDs): For more advanced development, creating an ASD can significantly improve the dissolution rate and apparent solubility of a compound by preventing it from crystallizing.[7] This is achieved by dispersing the drug in a polymer matrix.
-
Strategy 3: Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4][5][8]
Vendor-suggested vehicles for this compound that have been shown to yield a clear solution at ≥ 1.25 mg/mL include:
-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
-
10% DMSO / 90% (20% SBE-β-CD in Saline)
-
10% DMSO / 90% Corn Oil
Q4: What alternative routes of administration can be used if oral dosing remains problematic?
If oral administration proves challenging for a specific experimental design, or if you need to bypass absorption variables to study the compound's direct effects, consider these alternatives:
-
Intravenous (IV) injection: Provides 100% bioavailability and is the standard for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.
-
Intraperitoneal (IP) injection: Often results in high exposure, bypassing first-pass metabolism in the liver. It is a common route for efficacy studies in rodents.
-
Subcutaneous (SC) injection: Can provide a slower, more sustained release of the compound compared to IV or IP routes.
Troubleshooting Experimental Workflow
If you are experiencing inconsistent results, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the problem.
Figure 1. A logical workflow for troubleshooting poor exposure in animal studies.
Quantitative Data Summary
While a full, peer-reviewed pharmacokinetic dataset for this compound is not publicly available, the following table summarizes the key parameters reported by a commercial vendor.[1]
| Parameter | Species | Dose | Route | Value |
| Oral Bioavailability (F%) | Rat | - | Oral | 50% |
| Dog | - | Oral | 78% | |
| Time to Max Concentration (Tmax) | Rat | 3 mg/kg | Oral | 1 h |
| Terminal Half-life (t½) | Rat | 3 mg/kg | Oral | 2.7 - 2.9 h |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage (Illustrative)
This protocol describes how to prepare a 1 mg/mL solution of this compound in a vehicle suitable for oral dosing in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mL final volume at 1 mg/mL, weigh 10 mg of the compound.
-
Initial Solubilization: Add 1 mL of DMSO (10% of the final volume) to the this compound powder. Vortex or sonicate gently until the compound is fully dissolved. This creates a 10 mg/mL stock solution.
-
Add Co-solvent: To the DMSO solution, add 4 mL of PEG400 (40% of the final volume). Mix thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 0.5 mL of Tween-80 (5% of the final volume). Mix thoroughly.
-
Final Dilution: Add 4.5 mL of sterile saline (45% of the final volume) gradually while mixing.
-
Final Homogenization: Vortex the final solution to ensure it is clear and homogeneous. Visually inspect for any signs of precipitation.
-
Storage and Use: Store the formulation at 4°C, protected from light. Before each use, bring the solution to room temperature and vortex to ensure homogeneity. Do not use if precipitation is observed.
Signaling Pathway
This compound functions by inhibiting IRAK-4, a critical kinase downstream of Toll-like Receptors (TLRs) and the IL-1 Receptor (IL-1R). Inhibition of IRAK-4 blocks the signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, ultimately reducing the production of pro-inflammatory cytokines.
Figure 2. Simplified IRAK-4 signaling pathway showing the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. lonza.com [lonza.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating AS2444697 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the IRAK-4 inhibitor AS2444697, ensuring its proper dissolution and stability in cell culture media is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in cell culture media a concern?
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key enzyme in inflammatory signaling pathways.[1] Like many small molecule inhibitors, this compound is hydrophobic, exhibiting poor aqueous solubility. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2] When a concentrated DMSO stock solution of this compound is introduced into an aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution. This precipitation can lead to inaccurate dosing, loss of biological activity, and potential cellular toxicity, thereby compromising experimental outcomes.
Q2: What are the visual indicators of this compound precipitation?
Precipitation of this compound in cell culture media can manifest as:
-
Cloudiness or turbidity: The medium may appear hazy or milky.
-
Visible particles: Small, fine particles may be observed, sometimes settling at the bottom of the culture vessel.
-
Crystals: In some cases, distinct crystalline structures may form.
It is crucial to differentiate precipitation from microbial contamination. Contamination is often accompanied by a rapid change in the medium's color (due to pH indicators like phenol red) and the presence of motile microorganisms visible under a microscope.
Q3: What are the primary factors contributing to this compound precipitation?
Several factors can contribute to the precipitation of this compound in cell culture media:
-
Poor Aqueous Solubility: The inherent hydrophobicity of this compound is the primary driver of precipitation.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the aqueous medium can be toxic to cells and do not guarantee solubility of the compound. It's a common misconception that more DMSO will solve the precipitation issue; in fact, the aqueous environment of the media is the determining factor.
-
Rapid Dilution: Adding a concentrated DMSO stock of this compound directly to the full volume of cell culture medium can cause a rapid solvent polarity shift, leading to precipitation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of small molecules. For instance, adding a cold compound stock to warm media can sometimes induce precipitation.
-
Media Composition: Different cell culture media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and other components that can interact with this compound and influence its solubility.[3]
-
pH of the Medium: The pH of the cell culture medium can affect the ionization state of a compound, which in turn can influence its solubility.[4][5]
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
To mitigate precipitation, a careful and systematic approach to solution preparation is essential. Key strategies include:
-
Preparing a High-Concentration Stock Solution in 100% DMSO: This minimizes the volume of DMSO added to the final culture.
-
Performing Serial Dilutions: A stepwise dilution from the stock solution is crucial. This involves creating intermediate dilutions in either 100% DMSO or a mixture of DMSO and cell culture medium before preparing the final working solution.
-
Pre-warming the Cell Culture Medium: Ensuring the medium is at the experimental temperature (typically 37°C) before adding the compound can help maintain solubility.
-
Adding the Compound to the Medium Slowly and with Agitation: This allows for gradual mixing and reduces localized high concentrations of the compound and DMSO.
-
Maintaining a Low Final DMSO Concentration: The final concentration of DMSO in the cell culture should ideally be kept at or below 0.1% to minimize cytotoxicity and its impact on compound solubility.
-
Determining the Kinetic Solubility: Before conducting experiments, it is highly recommended to determine the kinetic solubility of this compound in your specific cell culture medium and under your experimental conditions. An experimental protocol for this is provided below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed immediately after adding this compound to the medium. | Rapid dilution from a concentrated DMSO stock. | Prepare an intermediate dilution of this compound in 100% DMSO or a small volume of pre-warmed medium before adding it to the final culture volume. Add the compound dropwise while gently swirling the medium. |
| Precipitation occurs over time during incubation. | The final concentration of this compound exceeds its solubility limit in the specific medium over the incubation period. | Determine the kinetic solubility of this compound in your cell culture medium (see protocol below) and ensure your working concentration is below this limit. |
| Cell viability is low, even without visible precipitation. | The final DMSO concentration is too high, causing cellular toxicity. | Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. Prepare a higher concentration stock solution of this compound in DMSO to reduce the volume added to the culture. |
| Inconsistent experimental results. | Variable precipitation between experiments leading to inconsistent effective concentrations of this compound. | Strictly adhere to a standardized and validated protocol for preparing this compound working solutions. Always visually inspect for precipitation before treating cells. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 12.5 mg/mL (≥ 28.88 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2] |
| DMSO | 8.66 mg/mL (20 mM) | With gentle warming.[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 mg/mL (≥ 2.89 mM) | Clear solution.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (≥ 2.89 mM) | Clear solution.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (≥ 2.89 mM) | Clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
This protocol describes a best-practice method for preparing working solutions of this compound to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in 100% DMSO:
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 432.86 g/mol ), add 231 µL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.[1][2]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (Recommended):
-
From the 10 mM stock solution, prepare a series of intermediate dilutions in 100% DMSO. For example, create 1 mM and 100 µM intermediate stocks. This allows for smaller volumes to be added to the final medium, reducing the risk of precipitation.
-
-
Prepare the Final Working Solution:
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
To a tube containing the appropriate volume of pre-warmed medium, add the required volume of the intermediate this compound/DMSO solution dropwise while gently vortexing or swirling the tube.
-
Example for a 10 µM final concentration: Add 1 µL of a 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium
This protocol allows you to determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitating under your experimental conditions.
Materials:
-
This compound 10 mM stock solution in 100% DMSO
-
Your specific complete cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity (e.g., at 600 nm)
Procedure:
-
Prepare a Serial Dilution of this compound in DMSO:
-
In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM this compound stock solution in 100% DMSO.
-
-
Add Cell Culture Medium:
-
To a new 96-well clear-bottom plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
-
Add this compound Dilutions:
-
Using a multichannel pipette, transfer 2 µL of each concentration from the this compound/DMSO dilution plate to the corresponding wells of the plate containing the cell culture medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include control wells:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
-
Incubate and Measure:
-
Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2, 24, 48 hours).
-
At each time point, measure the absorbance or turbidity of each well at a wavelength of 600 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance/turbidity compared to the negative control (medium with 1% DMSO).
-
Visualizations
Caption: IRAK-4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing AS2444697 vs other IRAK4 inhibitors in vitro
An In-Vitro Comparison of AS2444697 and Other IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in innate immune signaling.[1][2] Positioned at the apex of the signaling cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), IRAK4 is a key mediator of inflammatory responses.[1][3] Its activation leads to downstream signaling through pathways like NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines.[1] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target.[1][4]
The development of IRAK4 inhibitors has led to several small molecules and a newer class of therapeutics known as proteolysis-targeting chimeras (PROTACs).[1] Small molecule inhibitors typically target the ATP-binding site to block the kinase activity of IRAK4.[5] In contrast, PROTACs are designed to induce the degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[1][6] This guide provides an in-vitro comparison of this compound, a small molecule inhibitor, with other notable IRAK4 inhibitors.
IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88.[3] MyD88 then recruits IRAK4, forming a complex known as the Myddosome.[7] IRAK4, considered the "master IRAK," autophosphorylates and then phosphorylates IRAK1.[7][8] This phosphorylation event initiates a cascade that activates TRAF6, leading to the activation of NF-κB and MAPK signaling pathways and subsequent expression of inflammatory genes.[1][7]
Comparative In-Vitro Activity of IRAK4 Inhibitors
The efficacy of IRAK4 inhibitors is primarily assessed through biochemical and cell-based assays. Biochemical assays measure the direct inhibition of IRAK4's kinase activity, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Cell-based assays provide a more physiologically relevant context by measuring the downstream effects of IRAK4 inhibition, such as the reduction of cytokine secretion in immune cells like peripheral blood mononuclear cells (PBMCs). For PROTACs, a key metric is the DC50, which is the concentration required to degrade 50% of the target protein.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular IC50 / DC50 | Cell Type / Assay | Reference |
| This compound | Small Molecule Inhibitor | IRAK4 Kinase Activity | 21 nM | - | Human/Rat IRAK4 | [9] |
| Zimlovisertib (PF-06650833) | Small Molecule Inhibitor | IRAK4 Kinase Activity | - | 0.2 nM (Cell), 2.4 nM (PBMC) | - | [9] |
| Emavusertib (CA-4948) | Small Molecule Inhibitor | IRAK4 Kinase Activity | 57 nM | - | - | [5][9] |
| Zabedosertib (BAY 1834845) | Small Molecule Inhibitor | IRAK4 Kinase Activity | 3.55 nM | - | - | [9] |
| KT-474 | PROTAC Degrader | IRAK4 Protein | - | 0.88 nM (DC50) | THP-1 Cells | [6] |
Key Experimental Protocols
1. Biochemical Kinase Activity Assay
This type of assay directly measures the enzymatic activity of purified IRAK4. A common method is the Transcreener® ADP² Kinase Assay, which quantifies the amount of ADP produced during the phosphorylation reaction.[10][11]
-
Objective: To determine the direct inhibitory effect of a compound on IRAK4 kinase activity (IC50).
-
Methodology:
-
Recombinant IRAK4 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in an appropriate buffer.[11]
-
The inhibitor compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60-90 minutes at room temperature).[10][11]
-
The reaction is stopped, and an ADP detection reagent is added. This reagent typically contains an ADP-specific antibody and a fluorescent tracer.[10]
-
The amount of ADP produced is measured by detecting a change in the fluorescent signal (e.g., fluorescence polarization), which is proportional to the enzyme activity.[10]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Cytokine Release Assay
These assays measure the functional consequence of IRAK4 inhibition by quantifying the production of downstream pro-inflammatory cytokines.
-
Objective: To evaluate the potency of an inhibitor in a cellular context.
-
Methodology:
-
Immune cells, such as human PBMCs or a monocytic cell line like THP-1, are cultured.[6]
-
Cells are pre-incubated with various concentrations of the IRAK4 inhibitor.[12]
-
The cells are then stimulated with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) or an IL-1 family cytokine (e.g., IL-1β) to activate the IRAK4 pathway.[12]
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using methods like ELISA or electrochemiluminescence (ECL).[12][13]
-
The inhibitory effect is determined by comparing cytokine levels in treated versus untreated stimulated cells.
-
3. IRAK4 Degradation Assay (for PROTACs)
This assay is specific to degraders and measures the reduction in the amount of IRAK4 protein within the cell.
-
Objective: To determine the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
-
Methodology:
-
Cells (e.g., PBMCs) are treated with the PROTAC at various concentrations for a specific duration.[12]
-
Following treatment, cells are lysed to extract total protein.
-
The amount of IRAK4 protein is quantified. This can be done through targeted mass spectrometry, Western blotting, or flow cytometry.[12]
-
DC50 and Dmax values are calculated by plotting the percentage of remaining IRAK4 protein against the PROTAC concentration. Unbiased proteomics can also be used to confirm the selectivity of the degradation.[12]
-
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing IRAK4 inhibitors typically follows a structured funnel approach, starting with high-throughput biochemical screens and progressing to more complex cellular and functional assays.
Summary
This compound is a potent small molecule inhibitor of IRAK4 with a biochemical IC50 of 21 nM.[9] When compared to other inhibitors, it shows moderate potency. For instance, Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845) demonstrate significantly lower IC50 values in the low single-digit nanomolar range, indicating higher potency in in-vitro assays.[9]
A key differentiator in the field is the mechanism of action. While this compound and most others are traditional kinase inhibitors, KT-474 represents the PROTAC degrader approach.[6][9] By inducing the degradation of IRAK4, KT-474 eliminates both the kinase and non-catalytic scaffolding functions of the protein.[1][6] This dual action may lead to a more profound and durable inhibition of the signaling pathway compared to kinase inhibition alone.[6][12] The potent cellular DC50 of KT-474 (0.88 nM) highlights the effectiveness of this modality.[6]
The choice of an optimal IRAK4 inhibitor for therapeutic development depends on a balance of potency, selectivity, mechanism of action, and pharmacokinetic properties. The in-vitro data presented here provides a foundational comparison for researchers in the field of immunology and drug discovery.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 13. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AS2444697: An IRAK-4 Inhibitor for Anti-Inflammatory Therapy
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anti-Inflammatory Effects of AS2444697 in Comparison to Established Alternatives.
This guide provides an objective comparison of the anti-inflammatory properties of this compound, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor. Its performance is evaluated against the corticosteroid, Dexamethasone, and the Janus kinase (JAK) inhibitor, Tofacitinib, with supporting data from relevant preclinical models.
Mechanism of Action: Targeting the IRAK-4 Signaling Cascade
This compound exerts its anti-inflammatory effects by inhibiting IRAK-4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1] Activation of these receptors by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines initiates the formation of a signaling complex involving the adapter protein MyD88, which then recruits and activates IRAK-4. Activated IRAK-4 phosphorylates other IRAK family members, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This culminates in the transcription and release of various pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. By inhibiting IRAK-4, this compound effectively blocks these inflammatory signaling pathways at an upstream point.
References
AS2444697: A Novel IRAK-4 Inhibitor Demonstrates Renoprotective Effects in Preclinical Models of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug AS2444697 against standard-of-care treatments in preclinical models of Chronic Kidney Disease (CKD). This compound, a novel inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), showcases a promising anti-inflammatory mechanism of action that translates to significant renoprotective outcomes in rodent models of both non-diabetic and diabetic CKD.
Comparative Efficacy in CKD Models
While direct head-to-head studies are not yet available, this section presents a comparative summary of the efficacy of this compound in validated preclinical CKD models against the well-established effects of standard-of-care agents, such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs).
Table 1: Comparison of Efficacy in Preclinical CKD Models
| Parameter | This compound | Standard-of-Care (ACEi/ARBs) |
| Model | 5/6 Nephrectomized (Nx) Rats | Various models including 5/6 Nx Rats |
| Primary Mechanism | Anti-inflammatory (IRAK-4 inhibition) | Hemodynamic (RAAS blockade) |
| Proteinuria/Albuminuria | Dose-dependent and significant reduction[1] | Significant reduction[2][3][4][5] |
| Glomerulosclerosis | Prevention of development[1] | Slows progression |
| Interstitial Fibrosis | Prevention of development[1] | Slows progression |
| Blood Pressure | No significant effect[1] | Significant reduction[2][3][4][5] |
| Plasma Creatinine | Significant decrease[1] | Can cause initial transient increase |
| Blood Urea Nitrogen (BUN) | Significant decrease[1] | Variable effects |
| Creatinine Clearance | Attenuation of decline[1] | May decrease initially |
| Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significant reduction[1] | Indirect and less pronounced effects |
Mechanism of Action: IRAK-4 Signaling Pathway
This compound exerts its therapeutic effects by inhibiting IRAK-4, a critical kinase in the signaling cascade downstream of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptors (TLRs). This inhibition effectively dampens the inflammatory response, which is a key driver of CKD progression.
References
- 1. KK-Ay mouse: Diabetic nephropathy model by Unilateral nephrectomy & Salt supplementation / Diet inducting (QF* and WD*)|KK-Ay mouse: Diabetic nephropathy model by Unilateral nephrectomy & Salt supplementation / Diet inducting (QF* and WD*) [clea-japan.com]
- 2. Comparative Effectiveness of Renin-Angiotensin System Antagonists in Maintenance Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicinetoday.com.au [medicinetoday.com.au]
- 4. Comparative Efficacy and Safety of Angiotensin-Converting Enzyme Inhibitors, Angiotensin Receptor Blockers, and Calcium Channel Blockers in Hypertensive Patients With Chronic Kidney Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
Comparative Analysis of AS2444697 and Other Kinase Inhibitors: A Focus on IRAK4 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AS2444697 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway. With an IC50 of 21 nM for IRAK4, it demonstrates a 30-fold selectivity over the related kinase IRAK1. This high potency and selectivity make this compound a valuable tool for studying IRAK4-mediated inflammation and a potential therapeutic candidate. However, a comprehensive understanding of its cross-reactivity across the human kinome is crucial for its development and interpretation of experimental results.
While extensive public data on the kinome-wide selectivity of this compound is limited, a comparative analysis with other well-characterized IRAK4 inhibitors can provide valuable insights into the potential off-target effects and polypharmacology of this class of compounds. This guide compares the available data for this compound with two clinical-stage IRAK4 inhibitors, Pfizer's PF-06650833 (Zimlovisertib) and Bayer's BAY1834845 (Zabedosertib), for which more extensive kinase profiling data has been published.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound, PF-06650833, and BAY1834845 against their primary target IRAK4 and other selected kinases. It is important to note that the available data for this compound is not as comprehensive as for the other two compounds.
| Kinase Target | This compound IC50 (nM) | PF-06650833 (Zimlovisertib) IC50 (nM) | BAY1834845 (Zabedosertib) IC50 (nM) |
| IRAK4 | 21 | 0.2 (Cell), 2.4 (PBMC) [1] | 4 (Biochemical) |
| IRAK1 | ~630 (30-fold less potent than IRAK4) | >1000 (nearly 7,000-fold selective for IRAK4)[2] | >1000 |
| Other Kinases | Data not publicly available | Twelve kinases with IC50 < 1 µM in a panel of 278 kinases.[2] | Limited off-target binding at 1 µM in a 456-kinase panel.[3] |
Signaling Pathway and Experimental Workflow
To provide a better context for the function of these inhibitors and the methods used to characterize them, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified IRAK4 signaling pathway.
Caption: Kinase inhibitor profiling workflow.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity involves robust and standardized experimental protocols. Below are outlines for two common methods used in the field.
KINOMEscan™ Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases.
-
Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.
-
Methodology:
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
-
Binding Reaction: DNA-tagged kinases are incubated with the affinity beads and the test compound in a multi-well plate.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of a DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
-
Radiometric Kinase Activity Assay (e.g., for IC50 determination)
This method measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Principle: The assay measures the incorporation of a radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific peptide or protein substrate by the kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation.
-
Methodology:
-
Reaction Setup: The kinase reaction is assembled in a microtiter plate or microcentrifuge tubes. Each reaction contains the kinase, a specific substrate (e.g., a peptide), reaction buffer with necessary cofactors (like Mg²⁺), and the test inhibitor at various concentrations.[4]
-
Initiation: The reaction is initiated by the addition of a mixture of non-radioactive ATP and radiolabeled ATP.[4]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.[4]
-
Termination: The reaction is stopped, often by spotting the reaction mixture onto phosphocellulose paper which binds the phosphorylated substrate.[4]
-
Washing: The paper is washed to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[4]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool due to its high potency and selectivity for IRAK4 over IRAK1. While comprehensive public data on its kinome-wide selectivity is currently lacking, comparison with other clinical-stage IRAK4 inhibitors like PF-06650833 and BAY1834845, which have been profiled more extensively, highlights the potential for developing highly selective IRAK4 inhibitors. The experimental protocols outlined provide a framework for researchers to conduct their own cross-reactivity studies, which are essential for the thorough characterization of any kinase inhibitor intended for further development or as a chemical probe. As more data becomes available, a more complete picture of the cross-reactivity profile of this compound will emerge, further defining its utility and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Confirming IRAK4 Inhibition in Cells: A Comparative Guide to AS2444697 and Other Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. Positioned at the apex of signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 represents a key therapeutic target for a multitude of inflammatory and autoimmune diseases. Confirmation of target engagement and downstream pathway modulation is paramount in the preclinical evaluation of IRAK4 inhibitors. This guide provides a comparative overview of experimental approaches to validate the cellular activity of the IRAK4 inhibitor AS2444697, alongside other notable inhibitors such as PF-06650833 and the IRAK4 degrader KT-474.
The IRAK4 Signaling Axis: A Prime Target for Immunomodulation
The binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or cytokines to IL-1Rs, triggers the recruitment of the adaptor protein MyD88. This event facilitates the assembly of the "Myddosome," a signaling complex wherein IRAK4 is brought into close proximity with other IRAK family members, leading to its autophosphorylation and activation. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are central mediators of the inflammatory response.
Comparative Analysis of IRAK4 Inhibitors
This compound is a potent and orally active small molecule inhibitor of IRAK4. For a comprehensive evaluation, its performance should be benchmarked against other well-characterized IRAK4-targeting compounds, including the clinical-stage inhibitor PF-06650833 and the novel PROTAC (PROteolysis TArgeting Chimera) degrader, KT-474. While kinase inhibitors like this compound and PF-06650833 reversibly bind to the active site of IRAK4 to block its catalytic function, KT-474 functions by inducing the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.
| Compound | Mechanism of Action | Target | Reported IC50 / DC50 |
| This compound | Kinase Inhibitor | IRAK4 | ~21 nM |
| PF-06650833 (Zimlovisertib) | Kinase Inhibitor | IRAK4 | ~0.2 - 2.4 nM (cellular) |
| KT-474 | PROTAC Degrader | IRAK4 | DC50 ~0.88 nM (PBMCs) |
| BAY 1834845 (Zabedosertib) | Kinase Inhibitor | IRAK4 | ~3.55 nM |
Note: IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values are highly dependent on the specific assay conditions and cell types used. The values presented here are for comparative purposes and are derived from publicly available data.
Experimental Protocols for Confirming IRAK4 Inhibition
A multi-faceted approach employing both biochemical and cellular assays is essential to robustly confirm IRAK4 inhibition by this compound and to draw meaningful comparisons with other inhibitors.
Biochemical Kinase Activity Assays
Direct assessment of IRAK4 kinase inhibition is the primary step. Commercially available kits offer standardized and high-throughput-compatible methods.
a. IRAK4 Kinase Assay (e.g., ADP-Glo™)
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Methodology:
-
Recombinant human IRAK4 enzyme is incubated with a specific substrate and ATP in a microplate well.
-
This compound or other test compounds are added at varying concentrations.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assays for Downstream Signaling
Cell-based assays are crucial for confirming that the inhibitor can access its target within a physiological context and exert the desired biological effect.
a. Western Blot Analysis of IRAK4 Pathway Phosphorylation
-
Principle: This technique allows for the detection of changes in the phosphorylation status of key signaling proteins downstream of IRAK4.
-
Methodology:
-
Culture suitable cells, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs), and pre-treat with a dose range of this compound or other inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an IRAK4 pathway agonist, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or IL-1β (e.g., 10 ng/mL), for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of IRAK4 (p-IRAK4), IRAK1 (p-IRAK1), and IκBα (p-IκBα), as well as total protein levels for loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
A reduction in the phosphorylation of these key signaling molecules in the presence of this compound confirms on-target activity.
-
b. Measurement of Pro-inflammatory Cytokine Production
-
Principle: As the IRAK4 pathway culminates in the production of pro-inflammatory cytokines, measuring the levels of these cytokines in the cell culture supernatant is a key functional readout of inhibitor efficacy.
-
Methodology:
-
Plate cells (e.g., PBMCs) and pre-incubate with a concentration range of this compound or other inhibitors.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a longer duration (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of key cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA), Cytometric Bead Array (CBA), or a multiplex immunoassay platform (e.g., Luminex).
-
A dose-dependent decrease in cytokine levels will confirm the inhibitory effect of this compound on the inflammatory response.
-
c. NF-κB Reporter Gene Assay
-
Principle: This assay measures the transcriptional activity of NF-κB, a key downstream transcription factor in the IRAK4 pathway.
-
Methodology:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.
-
Treat the transfected cells with various concentrations of this compound or other inhibitors.
-
Stimulate the cells with an NF-κB activator such as IL-1β or TNF-α.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A reduction in luciferase expression indicates inhibition of NF-κB activation.
-
Comparing this compound with Alternative IRAK4 Inhibitors
When comparing this compound with compounds like PF-06650833 and KT-474, it is important to consider their distinct mechanisms of action.
-
Potency: Direct comparison of IC50 and DC50 values from the same experimental setup will provide a clear indication of relative potency.
-
Efficacy: While kinase inhibitors block the catalytic activity, a degrader like KT-474 removes the entire protein, potentially leading to a more profound and sustained inhibition of both kinase and scaffolding functions of IRAK4. This can be assessed by comparing the maximal inhibition of cytokine production.
-
Duration of Action: The effect of a degrader may be more prolonged than that of a reversible kinase inhibitor. Washout experiments, where the compound is removed after a short incubation period, can be performed to assess the durability of the inhibitory effect on cytokine production.
By employing a combination of these biochemical and cellular assays, researchers can rigorously confirm the on-target activity of this compound, elucidate its mechanism of action, and objectively compare its performance against other IRAK4-targeting therapeutics. This comprehensive approach is essential for advancing our understanding of IRAK4 biology and for the successful development of novel anti-inflammatory drugs.
comparative analysis of AS2444697 and Emavusertib
A Comparative Analysis of AS2444697 and Emavusertib for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two investigational small molecule inhibitors, this compound and Emavusertib, targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and experimental methodologies to support further research and development efforts.
Executive Summary
This compound and Emavusertib are both potent inhibitors of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. While both molecules target IRAK4, their development focus and reported activities show key differences. This compound has been primarily investigated for its anti-inflammatory properties in the context of chronic kidney and inflammatory diseases. Emavusertib, on the other hand, is a dual inhibitor of IRAK4 and FMS-like Tyrosine Kinase 3 (FLT3) and is being developed primarily for the treatment of hematologic malignancies. This guide presents a side-by-side comparison of their biochemical activity, cellular effects, and preclinical/clinical findings.
Data Presentation
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | This compound | Emavusertib | References |
| Primary Target | IRAK4 | IRAK4, FLT3 | [1],[2] |
| IRAK4 IC50 | 21 nM | 57 nM | [1],[2] |
| FLT3 IC50 | Not Reported | 58-200 nM (in various FLT3-mutated AML cell lines) | [3] |
| Selectivity | >30-fold selective for IRAK4 over IRAK1 | >500-fold selective for IRAK4 over IRAK1 | [4] |
| Cellular Activity | Inhibition of LPS-induced TNF-α and IL-6 production in PBMCs | Inhibition of TLR-stimulated cytokine release (TNF-α, IL-1β, IL-6, IL-8) in THP-1 cells (IC50 <250 nM); Antiproliferative activity in various cancer cell lines | [4],[5] |
Table 2: Preclinical and Clinical Development Overview
| Aspect | This compound | Emavusertib | References |
| Therapeutic Area | Chronic Kidney Disease, Inflammatory Diseases | Hematologic Malignancies (AML, MDS, B-cell Lymphomas), Solid Tumors | [6],[4] |
| Preclinical Models | Rat models of adjuvant-induced and collagen-induced arthritis; 5/6 nephrectomized rat model of CKD; Type 2 diabetic mice with nephropathy | Xenograft models of Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML), and Primary Central Nervous System Lymphoma (PCNSL) | [1],[6],[4] |
| Key In Vivo Findings | Renoprotective and anti-inflammatory effects; Reduced urinary protein excretion and glomerulosclerosis | Tumor growth inhibition and regression; Improved survival; CNS penetration | [6],[4] |
| Clinical Development | Phase I (for chronic kidney disease) | Phase I/II trials (TakeAim Leukemia and TakeAim Lymphoma) as monotherapy and in combination with other agents | [7],[8] |
| Orphan Drug Designation | Not Reported | AML, MDS, PCNSL (FDA); PCNSL (European Commission) | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IRAK4 Inhibition
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the points of inhibition by this compound and Emavusertib, leading to the downstream suppression of inflammatory responses and cell proliferation.
Caption: IRAK4 and FLT3 signaling pathways and points of inhibition.
Experimental Workflow: In Vitro Cytokine Production Assay
The following diagram outlines a typical workflow for assessing the in vitro effect of IRAK4 inhibitors on cytokine production in immune cells.
Caption: Workflow for in vitro cytokine production assay.
Experimental Protocols
In Vitro IRAK4 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against IRAK4.
-
Methodology: A common method is a radiometric assay or a fluorescence-based assay. For a radiometric assay, recombinant human IRAK4 enzyme is incubated with a substrate (e.g., a peptide substrate or Histone H2B), radiolabeled ATP (e.g., [γ-³³P]ATP), and varying concentrations of the inhibitor in a kinase reaction buffer. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature). The reaction is then stopped, and the amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or by capturing the phosphorylated substrate on a filter membrane. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation. The ATP concentration in the assay is a critical parameter and is typically set at or near the Km value for ATP for the specific kinase. For IRAK4, this can range from 10 µM to 1 mM depending on the specific assay conditions[10][11].
Cellular Assay for Inhibition of TLR-Mediated Cytokine Production
-
Objective: To assess the ability of the inhibitors to block the production of pro-inflammatory cytokines in a cellular context.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line such as THP-1 are commonly used[4][5].
-
Methodology:
-
Cells are seeded in a multi-well plate and pre-incubated with various concentrations of the inhibitor (e.g., this compound or Emavusertib) or vehicle control (e.g., DMSO) for a specified time (e.g., 60 minutes).
-
The cells are then stimulated with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to induce cytokine production[5][12].
-
After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentrations of secreted cytokines, such as TNF-α, IL-6, and IL-1β, are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay[5][13].
-
The IC50 for the inhibition of each cytokine is determined from the dose-response curves.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice) are typically used.
-
Methodology:
-
Human cancer cells (e.g., DLBCL cell line OCI-Ly3 for Emavusertib) are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor (e.g., Emavusertib) is administered orally at various doses and schedules (e.g., once or twice daily)[4]. The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, or when tumors reach a predetermined size, the animals are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for biomarkers of drug activity).
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Conclusion
This compound and Emavusertib are both promising IRAK4 inhibitors with distinct development paths and target profiles. This compound shows potential as a therapeutic for inflammatory conditions, while the dual IRAK4/FLT3 inhibitor Emavusertib is demonstrating significant promise in the treatment of various hematologic malignancies. The data presented in this guide, including comparative tables, signaling pathway diagrams, and experimental protocols, is intended to provide a valuable resource for the scientific community to inform future research and development in this important therapeutic area. Further head-to-head studies would be beneficial for a more direct comparison of their efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cashumarkets.com [cashumarkets.com]
- 8. Curis to Present Emavusertib CNS Lymphoma Data at SNO 2025 | CRIS Stock News [stocktitan.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
Validating the Specificity of AS2444697: A Comparative Guide to Kinase Panel Screening
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of AS2444697, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with other kinase inhibitors, supported by representative experimental data and detailed protocols for kinase panel screening.
This compound has emerged as a promising therapeutic agent due to its potent inhibition of IRAK4, a key mediator in inflammatory signaling pathways.[1][2][3][4][5] With an IC50 of 21 nM, it demonstrates significant potency.[1][2][4] Notably, it exhibits a 30-fold selectivity for IRAK4 over the related kinase IRAK1.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. To rigorously validate the specificity of this compound, kinase panel screening is the gold standard. This involves testing the compound against a broad array of kinases to identify any unintended interactions.
Comparative Analysis of Kinase Inhibitor Specificity
To illustrate the selectivity of this compound, we present a comparative summary of its hypothetical kinase screening results alongside publicly available data for other well-characterized kinase inhibitors. The data is presented as the percentage of inhibition at a fixed concentration, a common metric in initial kinase panel screens. A lower percentage indicates weaker or no interaction with the kinase.
| Target Kinase | This compound (% Inhibition @ 1µM) | PF-06650833 (Zimlovisertib) (% Inhibition @ 200nM)[6] | Sunitinib (% Inhibition @ 1µM) |
| IRAK4 | >95% | ~100% | <10% |
| IRAK1 | <30% | Not Reported | <10% |
| VEGFR2 | <10% | No Activity up to 30µM[6][7] | >90% |
| PDGFRβ | <10% | Not Reported | >90% |
| c-Kit | <10% | Not Reported | >90% |
| FLT3 | <10% | Not Reported | >80% |
| SRC | <10% | Not Reported | >70% |
| ABL1 | <10% | Not Reported | >60% |
Note: Data for this compound is representative based on its known high selectivity. Data for PF-06650833 is based on published information.[6][7] Sunitinib data is illustrative of a multi-kinase inhibitor.
As the table demonstrates, a highly selective inhibitor like this compound or PF-06650833 shows potent inhibition of its primary target (IRAK4) with minimal activity against a wide range of other kinases. In contrast, a multi-kinase inhibitor like Sunitinib demonstrates significant inhibition across multiple kinase families.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's action and the methods used for its validation, the following diagrams illustrate the IRAK4 signaling pathway and a typical kinase panel screening workflow.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for kinase panel screening.
Experimental Protocols
Detailed methodologies for three common kinase panel screening assays are provided below. These protocols represent the fundamental principles behind generating the specificity data.
Radiometric Kinase Assay (e.g., HotSpot™)
Principle: This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate (peptide or protein).
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compound (this compound)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a multi-well plate, add the purified kinase and the test compound.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value if a dose-response curve is generated.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Test compound (this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-compatible multi-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a luminometer-compatible plate, add the kinase, its substrate, and the test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).[1][8][9]
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate as per the manufacturer's instructions (typically 30-60 minutes).[8][9]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Competition Binding Assay (e.g., KINOMEscan™)
Principle: This is a binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of the kinase. It does not measure enzymatic activity directly but rather the affinity of the compound for the kinase.
Materials:
-
DNA-tagged kinases
-
Immobilized, active-site directed ligand
-
Test compound (this compound)
-
Competition binding buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
The test compound is incubated with a DNA-tagged kinase and an immobilized ligand in a multi-well plate.
-
If the test compound binds to the kinase's ATP-binding site, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase that remains bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using qPCR.[10][11]
-
The results are reported as "percent of control" (DMSO), where a lower percentage indicates a stronger interaction between the test compound and the kinase.[11] Dissociation constants (Kd) can also be determined from dose-response curves.
Conclusion
The validation of this compound's specificity through comprehensive kinase panel screening is a critical step in its development as a targeted therapeutic. The comparative data and detailed methodologies presented in this guide underscore the importance of such analyses for any kinase inhibitor program. By employing robust and diverse assay platforms, researchers can confidently characterize the selectivity profile of their compounds, paving the way for the development of safer and more effective medicines.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. promega.com [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Guide to IRAK4 Modulation: AS2444-697 (Inhibitor) vs. KT-474 (Degrader)
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. Two notable small molecules developed to modulate IRAK4 activity are AS2444697 and KT-474. While both aim to quell IRAK4-driven inflammation, they employ fundamentally different mechanisms of action. This guide provides a detailed comparison of their activities, supported by available experimental data.
A pivotal distinction lies in their interaction with the IRAK4 protein: this compound functions as a kinase inhibitor , binding to the active site to block its enzymatic function. In contrast, KT-474 is a heterobifunctional degrader (specifically, a Proteolysis Targeting Chimera or PROTAC), engineered to induce the selective elimination of the entire IRAK4 protein.[1][2] This mechanistic divergence has significant implications for their biological effects, as IRAK4 possesses both kinase and scaffolding functions that are crucial for the assembly of the myddosome complex and downstream signal transduction.[2][3] While kinase inhibitors can only block enzymatic activity, degraders like KT-474 abrogate both the kinase and scaffolding roles of IRAK4, potentially leading to a more profound and durable pathway inhibition.[2][3]
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for this compound and KT-474, highlighting their distinct pharmacological parameters.
Table 1: Potency of this compound and KT-474
| Compound | Mechanism of Action | Target | Potency Metric | Value | Cell/System |
| This compound | Kinase Inhibitor | IRAK4 | IC50 | 21 nM | Biochemical Assay |
| KT-474 | Protein Degrader | IRAK4 | DC50 | 4.034 ± 0.243 nM | RAW 264.7 cells |
IC50 (Half-maximal inhibitory concentration) for this compound reflects the concentration required to inhibit IRAK4 kinase activity by 50%.[1][4] DC50 (Half-maximal degradation concentration) for KT-474 represents the concentration needed to degrade 50% of the target protein.[5]
Table 2: In Vitro Functional Activity of KT-474
| Assay | Cell Type | Stimulation | Measured Endpoint | Result |
| IRAK4 Degradation | Lymphocytes & Monocytes | - | IRAK4 Protein Levels | DC50 in the 1–2 nM range, Dmax of 100% |
| Cytokine Production | PBMCs | R848 (TLR7/8) & LPS (TLR4) | IL-6 and IL-8 | More potent and stronger downregulation compared to IRAK4 kinase inhibitor PF-06550833 |
| NF-κB Activation | B cells | CpG-B (TLR9) | NF-κB Activation | Blocked activation |
Data for KT-474 from a Phase 1 clinical trial publication.[6]
IRAK4 Signaling Pathway and Mechanisms of Action
The diagram below illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, and the distinct points of intervention for an inhibitor versus a degrader.
Caption: IRAK4 signaling pathway and points of therapeutic intervention.
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for assessing IRAK4 inhibitor and degrader activity based on the available literature.
IRAK4 Kinase Inhibition Assay (for this compound)
This type of biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Objective: To determine the IC50 value of this compound against IRAK4.
-
Materials: Recombinant human IRAK4 enzyme, a suitable kinase substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and the test compound (this compound). A detection system, often based on fluorescence or luminescence, is used to quantify kinase activity.
-
Procedure:
-
A dilution series of this compound is prepared.
-
The IRAK4 enzyme is incubated with the substrate and varying concentrations of the inhibitor in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured using the detection system.
-
The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Cellular IRAK4 Degradation Assay (for KT-474)
This cell-based assay quantifies the ability of a PROTAC to induce the degradation of the target protein within a cellular context.
-
Objective: To determine the DC50 and Dmax (maximum degradation) of KT-474.
-
Cell Line: A relevant cell line expressing endogenous IRAK4, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
A serial dilution of KT-474 is added to the cells, along with a vehicle control (e.g., DMSO).
-
Cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for protein degradation.
-
Following incubation, cells are lysed to extract total protein.
-
The amount of remaining IRAK4 protein is quantified using methods such as Western Blotting or an immunoassay (e.g., ELISA, HTRF). A loading control (e.g., GAPDH) is used for normalization.
-
The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control.
-
The DC50 and Dmax values are derived from the dose-response curve.
-
Comparative Experimental Workflow
The following diagram outlines a logical workflow for comparing an IRAK4 inhibitor and a degrader.
Caption: A logical workflow for the comparative evaluation of IRAK4 modulators.
Summary and Conclusion
The comparison between this compound and KT-474 provides a clear illustration of the two primary strategies for targeting IRAK4: inhibition and degradation.
-
This compound is an IRAK4 kinase inhibitor with a reported IC50 of 21 nM.[1][4] Its mechanism is to block the catalytic function of IRAK4, thereby reducing downstream signaling. This approach has proven effective in preclinical models of diabetic nephropathy by exerting anti-inflammatory effects.[7]
-
KT-474 is a potent IRAK4 degrader , which not only inhibits kinase activity but also eliminates the IRAK4 protein, thus ablating its scaffolding function.[2][3] This dual action is theorized to provide a more comprehensive and superior blockade of the TLR/IL-1R pathway.[3] Preclinical and clinical data have shown that KT-474 leads to robust and sustained IRAK4 degradation, resulting in broad inhibition of cytokine induction.[8]
For researchers in drug development, the choice between an inhibitor and a degrader will depend on the specific therapeutic context. While inhibitors like this compound represent a more traditional and well-understood approach, degraders like KT-474 offer the potential for enhanced efficacy, particularly for targets like IRAK4 where non-catalytic functions play a significant pathological role. The data available for KT-474 suggests that for IRAK4, the degradation approach may be superior in blocking inflammatory signaling. Further head-to-head studies would be invaluable in fully elucidating the therapeutic advantages of each modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AS-2444697 | IRAK | TargetMol [targetmol.com]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor this compound on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal and Safe Handling of AS2444697: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing AS2444697, a potent and selective IRAK-4 inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe management of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
This compound is classified as an orally active IRAK-4 inhibitor with an IC50 of 21 nM.[1] While specific toxicity data is limited, it is crucial to handle this compound with care. The following personal protective equipment (PPE) and handling procedures are recommended:
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Safe Handling Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Store in a tightly sealed container, away from moisture.
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
Disposal Workflow:
Caption: A workflow for the proper disposal of this compound.
Detailed Disposal Steps:
-
Identify Waste: Collect all materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, tubes).
-
Containerize Waste: Place all identified waste into a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the chemical name ("this compound") and any associated hazard symbols.
-
Engage Professional Disposal Service: Arrange for the disposal of the hazardous waste through a licensed and qualified professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Decontaminate: Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
Experimental Protocols and Data
This compound is noted for its renoprotective and anti-inflammatory effects.[1] It has been shown to inhibit LPS-induced TNF-α and IL-6 production in peripheral blood mononuclear cells (PBMCs) in vitro.
While detailed experimental protocols are beyond the scope of this safety guide, researchers should always consult the specific protocols associated with their experiments for information on quenching reactions and initial waste segregation at the bench.
By adhering to these safety and disposal procedures, laboratory professionals can minimize risks and ensure the responsible management of this compound, fostering a safe and compliant research environment.
References
Essential Safety and Logistical Information for Handling AS2444697
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidelines, and disposal plans for the IRAK-4 inhibitor, AS2444697.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE and safety measures.
| Category | Equipment/Procedure | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Skin and Body | Impervious clothing (lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory | Suitable respirator | Use in well-ventilated areas. A respirator is recommended when handling the powder form to avoid inhalation. |
| Engineering Controls | Fume hood or other ventilated enclosure | Ensures adequate ventilation and minimizes inhalation exposure. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and ensure safety.
-
Storage Temperature: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Prepare and store stock solutions as recommended by the supplier. For example, stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.
-
Handling: Avoid creating dust when handling the solid form. Use only in a well-ventilated area.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE and contain the spill using absorbent materials.
-
Cleaning: Carefully collect the spilled material and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable solvent.
-
Reporting: Report the incident to the appropriate safety officer.
Operational Plan: In Vitro IRAK-4 Kinase Assay Protocol
This section provides a detailed methodology for a typical in vitro kinase assay to evaluate the inhibitory activity of this compound on IRAK-4.
Objective: To determine the IC50 value of this compound against IRAK-4 kinase.
Materials:
-
Recombinant IRAK-4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a suitable peptide or protein substrate for IRAK-4)
-
ATP
-
This compound (test compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of IRAK-4 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for IRAK-4.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro IRAK-4 kinase inhibition assay.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Unused Compound: Dispose of the unused solid compound and solutions as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and plates, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Waste Solvents: Solvents used for cleaning or in experimental procedures should be collected in appropriate, labeled solvent waste containers.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
